molecular formula C4H13ClN2O B1432141 (2-Ethoxyethyl)hydrazine dihydrochloride CAS No. 809282-62-0

(2-Ethoxyethyl)hydrazine dihydrochloride

Cat. No.: B1432141
CAS No.: 809282-62-0
M. Wt: 140.61 g/mol
InChI Key: WZRLUGCDAWAPNK-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

809282-62-0

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

2-ethoxyethylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H

InChI Key

WZRLUGCDAWAPNK-UHFFFAOYSA-N

SMILES

CCOCCNN.Cl.Cl

Canonical SMILES

CCOCCNN.Cl

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

(2-Ethoxyethyl)hydrazine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of (2-Ethoxyethyl)hydrazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the putative mechanism of action for this compound. As direct research on this specific molecule is limited, this document synthesizes established principles from the broader class of hydrazine derivatives, particularly their role as enzyme inhibitors. The insights presented herein are grounded in extensive literature on medicinal chemistry, pharmacology, and toxicology, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound belongs to the hydrazine class of compounds, a versatile group of molecules with significant applications in medicinal chemistry and beyond.[1][2] Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been foundational in the development of various therapeutics, most notably as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and neurological disorders.[][4] The structural features of (2-Ethoxyethyl)hydrazine suggest a potential for biological activity, likely mediated through interactions with enzymatic systems. This guide will explore its hypothesized mechanism of action, drawing parallels with well-characterized hydrazine-based drugs and providing a roadmap for empirical validation.

Molecular Profile and Structural Context

To understand the potential biological activity of this compound, it is crucial to analyze its molecular structure in the context of other known bioactive hydrazines.

Chemical Structure:

  • Core Moiety: The fundamental N-N bond of the hydrazine group.

  • Key Substituent: An ethoxyethyl group (-CH₂CH₂OCH₂CH₃) attached to one of the nitrogen atoms.

  • Salt Form: The dihydrochloride salt, which enhances solubility and stability.

The presence of the flexible and moderately lipophilic ethoxyethyl side chain is a critical feature. This group can influence the molecule's interaction with biological targets, affecting its binding affinity, selectivity, and pharmacokinetic properties. Its structure is analogous to other alkylhydrazines that have been investigated for various pharmacological activities.[5]

Core Putative Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

The most probable mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. This hypothesis is strongly supported by the well-documented activity of numerous hydrazine derivatives as MAO inhibitors.[][6][7]

MAOs are mitochondrial enzymes responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

The proposed inhibitory pathway is as follows:

  • (2-Ethoxyethyl)hydrazine acts as a substrate for the MAO enzyme. The enzyme recognizes the hydrazine moiety and initiates an oxidative process.

  • Oxidation of the hydrazine leads to the formation of a reactive diazene intermediate. This step is a hallmark of the mechanism for many irreversible hydrazine-based MAOIs.[]

  • The diazene intermediate is highly unstable and can lose an electron, forming a reactive radical species. []

  • This radical then forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[][6]

This irreversible inhibition leads to an accumulation of monoamine neurotransmitters in the brain, which is the basis for the antidepressant and other neurological effects of MAOIs.[]

MAO_Inhibition_Pathway cluster_enzyme MAO Active Site MAO_FAD MAO Enzyme (with FAD cofactor) Oxidation Enzymatic Oxidation MAO_FAD->Oxidation Oxidizes Hydrazine Hydrazine (2-Ethoxyethyl)hydrazine Binding Substrate Binding Hydrazine->Binding Enters active site Binding->MAO_FAD Diazene Reactive Diazene Intermediate Oxidation->Diazene Radical Radical Formation Diazene->Radical Covalent_Bond Covalent Adduct Formation (Irreversible Inhibition) Radical->Covalent_Bond Attacks FAD cofactor Covalent_Bond->MAO_FAD Enzyme Inactivated

Caption: Proposed pathway for irreversible MAO inhibition by (2-Ethoxyethyl)hydrazine.

Broader Pharmacological and Toxicological Profile

Beyond MAO inhibition, the biotransformation of hydrazine derivatives can lead to other biological effects and potential toxicities.

Metabolic Activation and Oxidative Stress:

The metabolism of hydrazines is not limited to MAO. Other enzyme systems, such as cytochrome P450, can also catalyze their oxidation.[4] This metabolic activation can lead to the formation of various free radical species. These reactive intermediates can interact with cellular macromolecules, leading to cellular dysfunction.[4] Furthermore, the generation of reactive oxygen species (ROS) can induce oxidative stress, a condition where the production of oxidants overwhelms the cell's antioxidant defenses.[4]

Potential Toxicities:

Hydrazine compounds are associated with a range of toxic effects, including:

  • Neurotoxicity: Which can be linked to the disruption of GABA and glutamate balance.[8]

  • Hepatotoxicity: Potentially caused by the formation of reactive metabolites that damage liver cells.[4][8]

  • Hematological effects: Some hydrazines can induce hemolysis and other blood disorders.[8]

These toxicities are a critical consideration in the development of any hydrazine-based therapeutic.

Experimental Workflows for Mechanistic Validation

To empirically validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro MAO Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC₅₀) of this compound against both MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorogenic substrate such as Amplex® Red reagent.[6]

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, a horseradish peroxidase probe, and the test compound. c. Pre-incubate to allow for any time-dependent inhibition. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Enzyme Kinetics and Reversibility Studies

These studies are essential to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.

Protocol:

  • Kinetic Analysis: a. Perform the MAO inhibition assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate. b. Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.[9]

  • Reversibility Assay (Dialysis Method): a. Incubate the MAO enzyme with a high concentration of the test compound. b. Dialyze the mixture extensively against a buffer to remove any unbound inhibitor. c. Measure the residual enzyme activity. A lack of recovery of activity indicates irreversible inhibition.[10]

Experimental_Workflow Start Compound Synthesis This compound In_Vitro In Vitro Assays Start->In_Vitro Test for MAO inhibitory activity Kinetics Enzyme Kinetics & Reversibility In_Vitro->Kinetics Determine IC50 Cell_Based Cell-Based Assays Kinetics->Cell_Based Confirm mode of inhibition In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Assess cellular effects SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Evaluate physiological and behavioral effects Conclusion Mechanistic Conclusion SAR->Conclusion Refine understanding of mechanism

Caption: A logical workflow for the mechanistic elucidation of (2-Ethoxyethyl)hydrazine.

Structure-Activity Relationship (SAR) Considerations

The structure of this compound provides clues to its potential activity based on known SAR principles for hydrazine derivatives.

  • Hydrazine Moiety: The -NH-NH₂ group is the key pharmacophore responsible for the MAO inhibition.[1]

  • Alkyl Substitution: The nature of the substituent on the hydrazine nitrogen influences potency and selectivity. The ethoxyethyl group likely contributes to the binding affinity within the hydrophobic active site of the MAO enzyme.

  • Comparison to Known MAOIs: Comparing its structure to classic hydrazine MAOIs like phenelzine and iproniazid can provide insights.[6] The lack of an aromatic ring in (2-Ethoxyethyl)hydrazine may influence its binding and selectivity profile compared to these established drugs.

Further studies involving the synthesis and testing of analogs with different alkyl or aryl substituents would be invaluable for developing a comprehensive SAR.[11]

Conclusion and Future Directions

Based on a wealth of evidence from the broader class of hydrazine derivatives, the most probable mechanism of action for this compound is the irreversible inhibition of monoamine oxidase enzymes through the formation of a covalent adduct with the FAD cofactor.[][6] This is likely accompanied by metabolic activation that can lead to oxidative stress and potential toxicities.[4]

While this guide provides a strong theoretical framework, empirical validation is essential. Future research should focus on:

  • Comprehensive in vitro testing to confirm MAO-A and MAO-B inhibition and determine the kinetics.

  • In vivo studies to assess the pharmacological effects and safety profile in relevant animal models.

  • Metabolite identification studies to understand its biotransformation pathways and potential for reactive intermediate formation.

Such a research program will be critical in fully elucidating the mechanism of action of this compound and determining its potential as a therapeutic agent.

References

  • BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.

  • Sinha BK, Mason RP. Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. J Drug Metab Toxicol. 2014;5(3).

  • Gökhan-Kelekçi N, et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. 2020;25(11):2575.

  • Osińska I, et al. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. 2020;25(21):5197.

  • McEwen CM Jr, et al. Inhibition of monoamine oxidase by substituted hydrazines. Biochem J. 1969;112(5):913-9.

  • Aday B, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(50):47834-47849.

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.

  • Pawar PM, et al. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. World Journal of Pharmaceutical Research. 2015;4(10):1930-1936.

  • Yıldırım S, et al. New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. J Med Chem. 2021;64(4):2164-2183.

  • ResearchGate. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

  • Jurkiewicz A, et al. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Fundam Clin Pharmacol. 1993;7(1):25-32.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis.

  • Research Square. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

  • Guidechem. 2-Hydroxyethylhydrazine 109-84-2 wiki.

  • Elam Pharma. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02.

  • Kirk MA, et al. Hydrazine Toxicology. In: StatPearls. StatPearls Publishing; 2023.

  • Georganics. 2-Hydroxyethylhydrazine - High purity.

Sources

Technical Whitepaper: Stability Profile and Storage Protocols for (2-Ethoxyethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethoxyethyl)hydrazine dihydrochloride (CAS 809282-62-0) is a specialized hydrazine derivative utilized primarily as a heterocycle building block in pharmaceutical synthesis. While the dihydrochloride salt form confers significantly improved thermal stability compared to the free base, the compound retains the inherent redox susceptibility of the hydrazine moiety and the peroxidation potential of the ether linkage.

This guide defines the physicochemical vulnerabilities of the molecule and establishes a self-validating storage protocol. The core directive is the absolute exclusion of moisture and oxygen , as the compound acts as a hygroscopic reducing agent that degrades autocatalytically upon hydration.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 809282-62-0
Molecular Formula C₄H₁₂N₂O · 2HCl
Molecular Weight 177.07 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents
Hygroscopicity High (Deliquescent in high humidity)
Structural Vulnerability Analysis

The molecule contains two distinct functional zones requiring protection:

  • Hydrazine Terminus (-NH-NH₂): A potent nucleophile and reducing agent. Susceptible to oxidative dehydrogenation and condensation with airborne aldehydes/ketones.

  • Ethoxyethyl Chain (Et-O-CH₂-CH₂-): The ether oxygen activates the adjacent methylene protons, creating a site for radical abstraction and potential peroxide formation, although the reducing nature of the hydrazine group often mitigates peroxide accumulation by "sacrificing" itself.

Stability Mechanisms & Degradation Pathways

Understanding the mechanisms of failure allows for the design of robust storage protocols.

Oxidative Dehydrogenation (Air Sensitivity)

Upon exposure to atmospheric oxygen, the hydrazine group undergoes oxidation. In the salt form (dihydrochloride), the nitrogen lone pairs are protonated, which significantly reduces electron density and inhibits oxidation. However, moisture intrusion can dissociate the salt equilibrium, freeing a fraction of the hydrazine base and initiating oxidation.

Hygroscopic Hydrolysis

The dihydrochloride salt lattice is highly energetic and hydrophilic. Absorption of water does not just cause "clumping"; it creates a localized aqueous micro-environment of high acidity (HCl dissociation). This acidic moisture can catalyze:

  • Hydrolysis of the ether linkage (slower process).

  • Corrosion of container seals.

Degradation Pathway Visualization

DegradationPathways cluster_0 Critical Failure Mode Compound (2-Ethoxyethyl)hydrazine . 2HCl (Solid) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture >60% RH Peroxide Ether Peroxidation (Radical Mechanism) Compound->Peroxide Long-term Light/O2 (Slow) FreeBase Partial Dissociation to Free Base Moisture->FreeBase Solvation Oxidation Oxidation (Air) FreeBase->Oxidation + O2 Diazo Diazo/Azo Species (Colored Impurities) Oxidation->Diazo Dehydrogenation

Caption: Figure 1. The primary degradation cascade is moisture-enabled oxidation. The salt form protects the hydrazine only while dry.

Storage Protocols

To ensure reagent integrity (>98% purity) over 12+ months, the following "Gold Standard" protocol is required.

Environmental Conditions[2][5]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic rate of all degradation pathways. While the salt is stable at room temperature for short periods (weeks), refrigeration is mandatory for long-term banking.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Why: Argon is heavier than air and provides a superior blanket for solids in jars. Nitrogen is acceptable if the seal is tight.

  • Light: Dark/Amber Glass.

    • Why: Photons can initiate radical formation at the ether linkage.

Containment System

Do not rely on the vendor's original packaging once opened.

  • Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap.

    • Avoid: Metal caps without liners (HCl corrosion risk) or simple polyethylene snap-caps (permeable to O₂/H₂O over time).

  • Secondary Containment: Desiccator or sealed Mylar bag with active desiccant (Silica gel or Molecular Sieves).

  • Sealing: Parafilm is insufficient for long-term moisture blocking. Use electrical tape or shrink bands over the cap-neck junction.

Storage Decision Workflow

StorageWorkflow Start Receive Compound CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal Immediate Immediate Use (<1 Week) Start->Immediate LongTerm Long Term Storage (>1 Month) CheckSeal->LongTerm No (Opened) Action1 Store at 2-8°C Desiccator CheckSeal->Action1 Yes Action2 Aliquot under Argon into Amber Vials LongTerm->Action2 Prevent repeated thaw/open cycles Action3 Store at RT (Desiccator) Immediate->Action3 Action2->Action1

Caption: Figure 2. Decision logic for handling incoming inventory to prevent moisture contamination.

Handling & Safety (E-E-A-T)

Toxicity Profile

Hydrazine derivatives are universally classified as suspected carcinogens and sensitizers .

  • Inhalation: Dust is highly irritating to the respiratory tract.

  • Skin Contact: Corrosive/Irritant. Can cause allergic dermatitis.

  • Systemic: Hydrazines can be hepatotoxic and neurotoxic.

Safe Handling Protocol
  • Engineering Controls: Always weigh and handle inside a Chemical Fume Hood .

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, but caution must be used as this reaction is exothermic.

Quality Control & Self-Validation

Before using stored material in a critical synthesis, validate its purity.

TestMethodAcceptance CriteriaFailure Indicator
Visual InspectionWhite, free-flowing crystalsYellow/Brown color; Clumping (wet)
Identity ¹H-NMR (D₂O)Distinct triplets for ethoxy; integration 2:2:2:3Extra peaks at 7-8 ppm (hydrazones)
Purity HPLC (UV)>95% Area under curveBroad tailing peaks (oligomers)

Note on NMR: In D₂O, the acidic protons (NH, HCl) will exchange and disappear. You will observe the carbon backbone signals:

  • ~1.1 ppm (t, 3H, -CH₃)

  • ~3.5 ppm (q, 2H, -O-CH₂-)

  • ~3.6-3.8 ppm (m, 4H, -CH₂-O-CH₂-)

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12201389 (Free Base). Link

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30(4), 205-213. (General hydrazine stability mechanisms).
  • ABCR GmbH. (2024). Product Specification: AB305320. Link

Sources

(2-Ethoxyethyl)hydrazine Dihydrochloride: A Technical Guide to its Application as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the reduction of carbonyl functionalities to their corresponding methylene groups is a foundational transformation. Among the arsenal of reagents available for this purpose, hydrazine and its derivatives have long held a prominent position, most notably in the context of the Wolff-Kishner reduction. This guide delves into the utility of a specific, functionalized hydrazine derivative, (2-Ethoxyethyl)hydrazine Dihydrochloride (CAS No. 809282-62-0), as a reducing agent.

While specific literature on the applications of this compound is not extensively available, its structural features—a hydrazine moiety appended with an ethoxyethyl group—suggest its participation in classical hydrazine-mediated reductions. This document, therefore, serves as a technical primer, extrapolating from the well-established principles of the Wolff-Kishner reduction to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications, mechanistic underpinnings, and practical considerations. The presence of the ethoxyethyl substituent may offer advantages in terms of solubility in organic solvents and could potentially influence reaction kinetics.

Core Principles: The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to alkanes.[1][2] The reaction proceeds under basic conditions, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, particularly for substrates bearing acid-sensitive functional groups.[1][2] The overall transformation can be summarized as the conversion of a carbonyl group into a methylene group.

The reaction is typically carried out at elevated temperatures in a high-boiling solvent such as ethylene glycol or diethylene glycol, with a strong base like potassium hydroxide or potassium tert-butoxide. The driving force for this irreversible reaction is the formation of highly stable dinitrogen gas.[3]

Mechanistic Insights

The mechanism of the Wolff-Kishner reduction is a two-stage process:

  • Hydrazone Formation: The initial step involves the condensation of the carbonyl compound with hydrazine (in this case, (2-Ethoxyethyl)hydrazine) to form a hydrazone intermediate. This reaction is analogous to imine formation and can occur under either acidic or basic conditions.[3][4] Given that the overall Wolff-Kishner reduction is conducted in a basic medium, the in situ formation of the hydrazone is common.

  • Reduction and Nitrogen Extrusion: Under the influence of a strong base, the hydrazone undergoes deprotonation at the terminal nitrogen. A subsequent series of proton transfer and elimination steps leads to the formation of a diimide anion, which then collapses with the loss of nitrogen gas to generate a carbanion.[1][5] This carbanion is then protonated by the solvent to yield the final alkane product.[1][5]

The rate-determining step is generally considered to be the deprotonation of the hydrazone.[1]

Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Carbonyl R(R')C=O Hydrazone R(R')C=N-NH-R'' Carbonyl->Hydrazone + H2N-NH-R'' - H2O Hydrazine H2N-NH-R'' ((2-Ethoxyethyl)hydrazine) Anion1 R(R')C=N-N(-)-R'' Hydrazone->Anion1 + Base - H-Base+ Diimide R(R')CH-N=N-R'' Anion1->Diimide + Solvent-H Carbanion R(R')CH(-) Diimide->Carbanion + Base - N2 - H-Base+ Alkane R(R')CH2 Carbanion->Alkane + Solvent-H

Figure 1: Generalized Mechanism of the Wolff-Kishner Reduction.

The Role of the (2-Ethoxyethyl) Substituent

The introduction of a 2-ethoxyethyl group on the hydrazine molecule may impart several key properties:

  • Solubility: The ether linkage and the ethyl group can enhance the solubility of the reagent in a wider range of organic solvents compared to hydrazine hydrate. This could be advantageous for reactions with lipophilic substrates.

  • Boiling Point: Substituted hydrazines generally have higher boiling points than hydrazine itself, which can be a safety advantage in terms of reduced volatility.

  • Steric and Electronic Effects: The steric bulk of the ethoxyethyl group is unlikely to be a significant hindrance in the initial hydrazone formation with most aldehydes and unhindered ketones. Electronically, the ether oxygen is weakly electron-withdrawing through induction, which might slightly alter the nucleophilicity of the hydrazine, but this effect is generally considered to be minor.

Hypothetical Experimental Protocol: Reduction of Acetophenone

The following protocol is a representative example of how this compound might be employed in a Wolff-Kishner-type reduction. This procedure is based on standard Wolff-Kishner conditions and should be optimized for specific substrates.

Workflow Diagram:

protocol_workflow Start Start Setup Assemble reflux apparatus under inert atmosphere (N2 or Ar) Start->Setup Reagents Charge flask with: - Acetophenone - this compound - Diethylene glycol Setup->Reagents Base Add Potassium Hydroxide (KOH) pellets Reagents->Base Heat Heat the reaction mixture to reflux (approx. 180-200 °C) Base->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Cool to room temperature Quench with water Extract with an organic solvent (e.g., ether) Monitor->Workup Upon completion Purify Wash organic layer with brine Dry over Na2SO4 Concentrate in vacuo Workup->Purify Final Purify by distillation or chromatography Purify->Final

Figure 2: Experimental Workflow for a Wolff-Kishner Type Reduction.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add diethylene glycol (as the solvent), followed by acetophenone (1.0 eq). Subsequently, add this compound (1.2-1.5 eq).

  • Base Addition: Carefully add potassium hydroxide pellets (3.0-5.0 eq) to the stirred mixture.

  • Reaction: The reaction mixture is heated to reflux (typically 180-200 °C) and maintained at this temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically analyzing aliquots of the reaction mixture.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield ethylbenzene.

Comparative Data for Standard Wolff-Kishner Reductions

Due to the limited availability of specific data for this compound, the following table presents typical reaction conditions and yields for the Wolff-Kishner reduction of various carbonyl compounds using hydrazine hydrate. This table serves as a valuable benchmark for what might be expected when employing a substituted hydrazine.

Carbonyl SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
CyclohexanoneKOHDiethylene glycol1954~90
AcetophenoneKOHEthylene glycol180-2006~85
PropiophenoneNaOHTriethylene glycol2005~88
4-HeptanoneNaEthylene glycol19012~75
CamphorK-tert-butoxideDMSO10024~60

Note: Yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale.

Safety and Handling

Hydrazine derivatives are classified as toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with hydrazine dihydrochloride can be used as a guideline.

  • Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or in contact with skin. They may also cause skin and eye irritation.

  • Carcinogenicity: Some hydrazine compounds are suspected carcinogens.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

This compound presents itself as a potentially valuable, functionalized alternative to hydrazine hydrate for the Wolff-Kishner reduction of aldehydes and ketones. The presence of the ethoxyethyl group may offer advantages in terms of solubility and handling. While specific empirical data for this reagent is scarce, the well-understood mechanism of the Wolff-Kishner reduction provides a solid foundation for its application in organic synthesis. Researchers are encouraged to use the principles and protocols outlined in this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions will be necessary for specific substrates. As with all hydrazine derivatives, careful attention to safety protocols is paramount.

References

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  • Research Bible. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Paper Archives. Published online June 27, 2013.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Published online August 27, 2018. [Link]

  • Pearson. Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Published online July 7, 2024. [Link]

  • ResearchGate. Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Published online August 7, 2025.
  • Oreate AI. Unraveling the Wolff-Kishner Reduction: A Journey From Carbonyls to Alkanes. Published online January 8, 2026. [Link]

  • MDPI.
  • ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • Google Patents. Novel method for synthesizing ethyl hydrazine dihydrochloride.

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Methodological & Application

Enhancing Steroid Detection: A Detailed Protocol for LC-MS/MS Analysis using (2-Ethoxyethyl)hydrazine Dihydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive Quantification of Steroids in Biological Matrices

Authored by: A Senior Application Scientist

Introduction: Overcoming the Challenges in Steroid Quantification

Steroid hormones are a class of cholesterol-derived lipids that act as crucial signaling molecules, regulating a vast array of physiological processes including metabolism, sexual development, and immune response.[1] Accurate measurement of these hormones in biological fluids is essential for diagnosing and managing endocrine disorders, monitoring therapeutic drugs, and in drug development.[1] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technology for steroid analysis due to its high specificity and multiplexing capabilities, it faces a significant hurdle: the inherent low ionization efficiency of many steroid molecules.[1][2][3]

Steroids are predominantly non-polar and lack readily ionizable functional groups, resulting in poor signal response with common ionization techniques like electrospray ionization (ESI).[4][5] This limitation makes it difficult to achieve the low limits of quantification (LLOQ) required for many clinical and research applications, especially when sample volumes are limited.[2]

To overcome this sensitivity challenge, chemical derivatization is employed. This strategy involves chemically modifying the steroid structure to introduce a "charge-tag"—a moiety that is easily ionized.[4][6] This application note provides a comprehensive guide and detailed protocol for the derivatization of keto-steroids using (2-Ethoxyethyl)hydrazine dihydrochloride, a hydrazine-based reagent, to significantly enhance detection sensitivity in LC-MS/MS analysis.

The Principle of Hydrazine-Based Derivatization

The core of this method lies in the classic reaction between a hydrazine and a carbonyl group (ketone or aldehyde).[7][8] Most biologically active steroids possess at least one ketone group, making them ideal candidates for this derivatization chemistry. (2-Ethoxyethyl)hydrazine reacts with the ketone functionality on the steroid molecule to form a stable hydrazone derivative.

The key advantage of this reaction is the introduction of a hydrazine moiety, which has a high proton affinity. This newly formed hydrazone becomes readily protonated in the acidic mobile phase of the LC system and efficiently ionized in the ESI source, leading to a dramatic increase in signal intensity in positive-ion mode MS analysis.[9][10] This approach is analogous to the well-established use of other hydrazine reagents, such as Girard's Reagents and 2-hydrazinopyridine, which have been successfully used to "charge-tag" steroids and other carbonyl-containing compounds for sensitive LC-MS/MS detection.[11][12][13]

Reaction Mechanism: Steroid Derivatization

The diagram below illustrates the condensation reaction between a steroid's ketone group and (2-Ethoxyethyl)hydrazine.

G cluster_reactants Reactants cluster_products Products Steroid Steroid with Ketone Group (e.g., Testosterone, Progesterone) Product Protonated Steroid Hydrazone Derivative (High Ionization Efficiency) Steroid->Product + Reagent (Acid Catalyst, Heat) Reagent (2-Ethoxyethyl)hydrazine (H₂N-NH-CH₂CH₂OCH₂CH₃) Water H₂O

Figure 1: Chemical reaction for derivatizing a keto-steroid with (2-Ethoxyethyl)hydrazine to form a highly ionizable hydrazone.

Comprehensive Workflow for Steroid Analysis

A robust analytical method requires a systematic workflow, from sample collection to data analysis. Each step is critical for ensuring accuracy, precision, and reproducibility. The following diagram outlines the complete experimental process described in this guide.

G start 1. Sample Collection (Serum, Plasma, Saliva) is_spike Spike Internal Standards start->is_spike Biological Matrix prep 2. Sample Preparation (Protein Precipitation & LLE/SPE) deriv 3. Derivatization Reaction with (2-Ethoxyethyl)hydrazine prep->deriv Clean Extract is_spike->prep dry Evaporation to Dryness deriv->dry reconstitute 4. Reconstitution in Mobile Phase dry->reconstitute analysis 5. LC-MS/MS Analysis (ESI+, MRM Mode) reconstitute->analysis end 6. Data Processing & Quantification analysis->end

Figure 2: Overall workflow for the LC-MS/MS analysis of steroids using a derivatization strategy.

Detailed Experimental Protocols

This section provides step-by-step protocols for sample preparation, derivatization, and analysis. These protocols are designed to be a robust starting point and may require optimization based on the specific steroid panel, biological matrix, and available instrumentation.

Protocol 1: Sample Preparation from Human Serum/Plasma

The goal of sample preparation is to remove proteins and other interfering substances like phospholipids that can cause matrix effects and contaminate the LC-MS system.[14][15] This protocol uses a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE).

Materials:

  • Human Serum or Plasma Samples

  • Internal Standard (IS) solution (e.g., deuterated analogs of target steroids)

  • Zinc Sulfate (ZnSO₄) in Water (0.1 M)

  • Methanol (LC-MS Grade), chilled at -20°C

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Centrifuge capable of 4°C

  • Nitrogen Evaporation System

Procedure:

  • Pipette 100 µL of serum/plasma sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard mixture. Vortex briefly.

  • Add 25 µL of 0.1 M ZnSO₄ to aid in protein precipitation. Vortex for 10 seconds.

  • Add 400 µL of chilled (-20°C) methanol to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 2 mL tube.

  • To the supernatant, add 1 mL of MTBE for liquid-liquid extraction of steroids.

  • Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 2: Derivatization with this compound

This step chemically modifies the extracted steroids to enhance their MS signal. The conditions are adapted from established methods for similar hydrazine reagents.[11][12]

Materials:

  • Dried sample extracts from Protocol 1

  • This compound

  • Derivatization Solution: 2 mg/mL this compound in 90:10 Methanol:Glacial Acetic Acid (v/v). Prepare fresh daily.

  • Heating block or incubator at 60°C.

Procedure:

  • To the dried extracts, add 50 µL of the freshly prepared Derivatization Solution.

  • Vortex for 30 seconds to ensure the dried residue is fully dissolved.

  • Cap the tubes tightly and incubate at 60°C for 45 minutes.

  • After incubation, allow the tubes to cool to room temperature.

  • Evaporate the derivatization solution to dryness under a gentle stream of nitrogen at 40°C.

Protocol 3: LC-MS/MS Analysis

Materials:

  • Dried derivatized samples

  • Reconstitution Solution: 50:50 Methanol:Water with 0.1% Formic Acid (v/v)

  • LC-MS/MS system with an ESI source

Procedure:

  • Reconstitute the dried derivatized sample in 100 µL of the Reconstitution Solution.

  • Vortex thoroughly and transfer to an LC autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

Instrumentation Parameters: The following tables provide recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific analytes and system used.

Table 1: Liquid Chromatography Parameters
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Table 2: Mass Spectrometry Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Source Temperature 500°C
IonSpray Voltage +5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transition Development: The precursor ion for each derivatized steroid will be its protonated form [M+H]⁺. Product ions are determined by infusing a derivatized standard and performing a product ion scan. A common fragmentation for hydrazine derivatives is the neutral loss of the hydrazine side chain.

| Table 3: Example MRM Transitions for Derivatized Steroids | | | :--- | :--- | :--- | :--- | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Testosterone Derivative | 392.3 | 271.2 | 25 | | Progesterone Derivative | 418.3 | 313.2 | 22 | | Cortisol Derivative | 466.3 | 345.2 | 28 | | Androstenedione Derivative| 390.3 | 271.2 | 25 | Note: These m/z values are calculated based on the reaction of the steroid with (2-Ethoxyethyl)hydrazine and are illustrative. They must be empirically confirmed.

Method Validation and Performance

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to established guidelines, assessing the following parameters. Based on similar derivatization methods, the expected performance is summarized below.[13][16][17]

Table 4: Typical Method Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria / Expected Performance
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision ≤20% CV. Expected in the low pg/mL range.
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ) for intra- and inter-day
Matrix Effect 85-115%
Extraction Recovery Consistent, precise, and preferably >70%

Conclusion and Field Insights

The use of this compound for the derivatization of keto-steroids is a powerful strategy to significantly enhance the sensitivity of LC-MS/MS assays. By introducing a readily ionizable group, this method allows for the robust quantification of steroids at low physiological concentrations, which is often unachievable with underivatized methods. The provided protocols offer a solid and scientifically-grounded framework for researchers, clinicians, and drug development professionals to establish high-sensitivity steroid panels. The principles and procedures are rooted in well-documented chemical reactions and analytical workflows, ensuring a high degree of confidence in the generated data.[9][12] Successful implementation will enable more precise and reliable insights into the complex world of endocrinology.

References

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. [Link]

  • Steroid Hormone Analysis by Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. Chromatography Today. [Link]

  • Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]

  • Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. [Link]

  • Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE. [Link]

  • LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry. [Link]

  • Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. ResearchGate. [Link]

  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules. [Link]

  • Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. FAO AGRIS. [Link]

  • Pre-treatment of different biological matrices for exogenous testosterone analysis: A review. ResearchGate. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

  • Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Critical Reviews in Analytical Chemistry. [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility-mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. [Link]

  • Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. Journal of Chromatography B. [Link]

  • Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry. [Link]

  • Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinical Mass Spectrometry. [Link]

  • Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. PubMed. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B. [Link]

  • Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. ResearchGate. [Link]

  • Wolff-Kishner reduction. Lumen Learning - Organic Chemistry II. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Chemoselective Addition of Hydrazine to δ-Keto Esters and Dimethylformamide-Mediated Deesterification. ResearchGate. [Link]

  • Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]

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Application Note: Quantitative Profiling of Glycans and Carbonylated Proteins using (2-Ethoxyethyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on Quantitative Glycomics and Oxidative Stress Proteomics . It details the use of (2-Ethoxyethyl)hydrazine (2-EEH) as a specialized derivatization reagent.

Executive Summary

(2-Ethoxyethyl)hydrazine dihydrochloride is a potent nucleophilic derivatization reagent used to target carbonyl groups (aldehydes and ketones) in biological samples. Unlike standard hydrazines (e.g., DNPH), the ethoxyethyl moiety imparts specific physicochemical properties—moderate hydrophobicity and enhanced proton affinity—that significantly improve ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.

This guide outlines two distinct workflows:

  • Glycan Labeling: Targeting the reducing end of free glycans to enhance sensitivity and enable HILIC/RP separation.

  • Protein Carbonyl Profiling: Quantifying oxidative modifications (aldehydes/ketones) on protein side chains (lysine, arginine, proline, threonine) as a marker of oxidative stress.

Chemical Mechanism & Rationale[1]

The Chemistry of Capture

The core mechanism relies on the reaction between the hydrazine group of 2-EEH and a carbonyl carbon.

  • Step 1 (Condensation): The nucleophilic nitrogen attacks the carbonyl carbon, eliminating water to form a Hydrazone .

  • Step 2 (Reduction - Optional but Recommended): The hydrazone bond (

    
    ) can be susceptible to hydrolysis. Reducing it with Sodium Cyanoborohydride (
    
    
    
    ) locks the label as a stable Hydrazine linkage (
    
    
    ).
Why (2-Ethoxyethyl)hydrazine?
FeatureBenefit in Proteomics/Glycomics
Ethoxyethyl Tail Increases hydrophobicity (

), allowing polar glycans to be retained on C18 columns and improving peak shape on HILIC.
Nitrogen Basicity The secondary amine formed after reduction has high proton affinity, significantly boosting

signal intensity in positive mode ESI-MS.
Mass Shift Provides a distinct mass shift (+86.13 Da for hydrazone, +88.15 Da for reduced), moving low-mass analytes out of the chemical noise region.

Workflow Visualization

The following diagram illustrates the parallel workflows for Glycomics and Carbonyl Proteomics using 2-EEH.

G cluster_0 Pathway A: Glycomics cluster_1 Pathway B: Carbonyl Proteomics Sample Biological Sample (Serum/Tissue) Release PNGase F Digestion Sample->Release Extract Protein Extraction (No reducing agents) Sample->Extract Reagent (2-Ethoxyethyl)hydrazine 2HCl Label_A Derivatization (60°C, 2h) Reagent->Label_A Label_B Derivatization (pH 5.0-6.0) Reagent->Label_B Glycans Free N-Glycans (Reducing End) Release->Glycans Glycans->Label_A Clean_A SPE Cleanup (HILIC/Graphite) Label_A->Clean_A MS_A LC-MS/MS (Glycan Profiling) Clean_A->MS_A Extract->Label_B Digest Trypsin Digestion Label_B->Digest Enrich Peptide Enrichment (Optional) Digest->Enrich MS_B LC-MS/MS (Oxidation Mapping) Enrich->MS_B

Caption: Dual workflow for N-glycan profiling (top) and Protein Carbonylation quantification (bottom) using 2-EEH labeling.

Protocol A: Quantitative Glycomics (N-Glycan Labeling)

This protocol targets the reducing end of N-linked glycans released from glycoproteins.

Materials
  • Reagent: this compound.

  • Reductant: Sodium Cyanoborohydride (

    
     in THF).
    
  • Solvent: DMSO / Acetic Acid (7:3 v/v).

  • Cleanup: HILIC SPE cartridges or Graphitized Carbon columns.

Step-by-Step Methodology
  • Glycan Release:

    • Denature 100

      
       of glycoprotein.
      
    • Digest with PNGase F overnight at 37°C.

    • Precipitate protein (ethanol/acetone) and collect the supernatant containing free glycans. Dry by vacuum centrifugation.

  • Labeling Reaction:

    • Preparation: Dissolve 2-EEH dihydrochloride in DMSO/Acetic Acid (7:3) to a final concentration of 0.5 M .

      • Note: The acetic acid is crucial to buffer the hydrochloride salt and catalyze the Schiff base formation.

    • Addition: Add 20

      
       of the 2-EEH solution to the dried glycans.
      
    • Reduction: Add 10

      
       of 1M Sodium Cyanoborohydride (in THF or DMSO).
      
    • Incubation: Vortex and incubate at 60°C for 2 hours .

  • Post-Labeling Cleanup (Critical):

    • Dilute the reaction mixture with 300

      
       Acetonitrile (ACN).
      
    • Load onto a pre-equilibrated HILIC SPE cartridge (90% ACN).

    • Wash 3x with 90% ACN (removes excess hydrazine reagent).

    • Elute labeled glycans with 100

      
       Water/ACN (90:10).
      
  • LC-MS Analysis:

    • Column: Amide-HILIC (e.g., Waters BEH Amide).

    • Mobile Phase A: 50mM Ammonium Formate (pH 4.4).

    • Mobile Phase B: Acetonitrile.[1]

    • Detection: Monitor for the mass shift.

      • Mass Shift:

        
         (Reduced form).
        

Protocol B: Quantitative Carbonyl Proteomics

This protocol quantifies protein carbonylation (a marker of irreversible oxidative damage) by labeling carbonyls before proteolytic digestion.

Materials
  • Lysis Buffer: 50 mM Ammonium Bicarbonate, pH 7.4 (Avoid TRIS or primary amines if possible, though hydrazine is more specific to aldehydes). Avoid DTT/Mercaptoethanol (they interfere with redox status).

  • Reagent Stock: 100 mM 2-EEH in water.

Step-by-Step Methodology
  • Protein Extraction:

    • Lyse cells/tissue in Lysis Buffer containing protease inhibitors.

    • Adjust protein concentration to 1-2 mg/mL.

  • Derivatization (Protein Level):

    • Add 2-EEH stock to the sample to a final concentration of 5-10 mM .

    • Adjust pH to 5.5 - 6.0 using dilute HCl or acetic acid.

      • Scientific Logic:[2][3][4][5][6][7][8][9] Hydrazine reactivity is optimal at slightly acidic pH, where the carbonyl oxygen is protonated (activating it), but the hydrazine nitrogen remains nucleophilic.

    • Incubate at 37°C for 1 hour in the dark.

    • Optional Reduction: Add NaCNBH3 (20 mM final) and incubate for 30 mins to stabilize the bond.

  • Cleanup & Digestion:

    • Remove excess reagent via acetone precipitation or spin filtration (10kDa cutoff).

    • Resuspend protein in 50 mM Ammonium Bicarbonate (pH 8).

    • Perform standard Trypsin digestion (Overnight, 37°C).

  • LC-MS/MS Quantification:

    • Analyze using standard Reverse Phase (C18) proteomics methods.

    • Database Search Parameters:

      • Variable Modification: 2-Ethoxyethylhydrazine (+86.13 Da if unreduced; +88.15 Da if reduced) on K, R, P, T (common carbonylation sites) or "Any N-term" (if analyzing specific cleavage products).

      • Note: Carbonylation converts basic residues (Lys/Arg) into carbonyls. The label restores a basic nitrogen, often recovering the trypsin cleavage site or ionization efficiency.

Data Interpretation & Quantitative Logic

Mass Shift Calculation

To accurately set up your search engine (MaxQuant, Proteome Discoverer, Skyline), use the following values:

StateFormula ChangeMonoisotopic Mass Shift
Hydrazone (Unreduced)

+ 86.0844 Da
Hydrazine (Reduced)

+ 88.1001 Da

(Note: Exact mass depends on the precise atomic weights used in your software; verify with a standard).

Quantitative Strategy

For quantitative analysis, three approaches are validated:

  • Label-Free Quantification (LFQ):

    • Compare the Area Under Curve (AUC) of the labeled peptide/glycan across samples (e.g., Control vs. Stress).

    • Assumption: The labeling efficiency is consistent across samples.

    • Normalization: Normalize against total protein or a non-carbonylated housekeeping peptide.

  • Occupancy Calculation (Stoichiometry):

    • For a specific peptide sequence, measure the intensity of the Modified form vs. the Unmodified form.

    • Note: This requires the labeled and unlabeled forms to have similar ionization efficiencies, which is an approximation.

  • Stable Isotope Labeling (Advanced):

    • If a deuterated version of 2-EEH (e.g.,

      
      -ethoxy) is synthesized, one can mix "Light" (Control) and "Heavy" (Treated) samples post-labeling for precise multiplexing.
      

References

  • Ghesquière, B., & Gevaert, K. (2014). Proteomics methods to study protein carbonylation. Mass Spectrometry Reviews, 33(2), 147-156. Link

  • Sun, S., et al. (2016). Hydrazide chemistry for the enrichment of carbonylated proteins. Analytical Chemistry, 88(10), 5028-5036. Link

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. Link

  • Fedorova, M., et al. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst, 138(14), 4214-4222. Link

  • Regnier, F. E., & Julka, S. (2006). Primary amine coding as a path to comparative proteomics. Proteomics, 6(14), 3968-3979. (Foundational concept for labeling). Link

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Application Notes and Protocols for Hydrazone Formation with (2-Ethoxyethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Hydrazones in Modern Chemistry

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are a cornerstone of modern synthetic chemistry and drug development. Formed through the condensation reaction of a hydrazine with an aldehyde or ketone, these structures are not merely synthetic intermediates but often represent the final bioactive molecule.[1] Their prevalence in medicinal chemistry is attributed to a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The imine bond (C=N) of the hydrazone linkage is a key structural feature that imparts the potential for diverse biological interactions. Furthermore, the pH-sensitive nature of the hydrazone bond makes it an attractive linker in drug delivery systems, allowing for the controlled release of therapeutic agents in specific physiological environments.

This guide provides a comprehensive, step-by-step protocol for the formation of hydrazones using (2-Ethoxyethyl)hydrazine dihydrochloride, a versatile reagent for introducing a flexible and hydrophilic ethoxyethyl moiety into the final hydrazone structure.

Understanding the Reagent: this compound

This compound is a salt of the substituted hydrazine, (2-Ethoxyethyl)hydrazine. The dihydrochloride form enhances the stability and handling of the otherwise reactive hydrazine. It is crucial to understand that for the reaction to proceed, the free hydrazine must be liberated from its salt form. This is typically achieved by in-situ neutralization with a mild base.

Key Properties of Hydrazine Dihydrochlorides:

PropertyValueSource
CAS Number 5341-61-7[2]
Molecular Formula Cl₂H₆N₂[3]
Molecular Weight 104.97 g/mol [3]
Appearance White crystalline solid[2]
Melting Point ~200 °C (decomposes)[4]
Solubility Soluble in water[2]

Reaction Mechanism: The Chemistry Behind Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The mechanism can be broken down into the following key steps:

  • Liberation of the Free Hydrazine: The dihydrochloride salt is neutralized by a base (e.g., sodium acetate) to generate the free (2-Ethoxyethyl)hydrazine, which is the active nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.

  • Elimination of Water: The intermediate dehydrates, eliminating a molecule of water and forming the stable C=N double bond of the hydrazone.[6]

The overall reaction is reversible and the removal of water can help to drive the reaction to completion.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of a hydrazone from this compound and an aldehyde or ketone.

Hydrazone_Formation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 (2-Ethoxyethyl)hydrazine dihydrochloride mix Mix Reagents in Solvent reagent1->mix reagent2 Aldehyde or Ketone reagent2->mix base Base (e.g., Sodium Acetate) base->mix solvent Solvent (e.g., Ethanol) solvent->mix neutralize In-situ Neutralization mix->neutralize react Reaction (Stirring/Reflux) neutralize->react cool Cool Reaction Mixture react->cool precipitate Precipitate/Extract Product cool->precipitate filter Filter/Separate Layers precipitate->filter purify Recrystallization or Column Chromatography filter->purify characterize Characterization (TLC, NMR, IR, MS) purify->characterize product Pure Hydrazone Product characterize->product

Caption: General workflow for hydrazone synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a hydrazone from an aldehyde or ketone and this compound. The specific reaction time and purification method may need to be optimized depending on the substrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Amount (mmol)Notes
This compound~177.08 (calculated)1.0Limiting reagent
Aldehyde or KetoneVaries1.0 - 1.2
Sodium Acetate (anhydrous)82.032.0Neutralizing agent
Ethanol (or other suitable solvent)46.07As neededReaction solvent
Glacial Acetic Acid60.05Catalytic amount (1-2 drops)Optional catalyst

Procedure:

  • Dissolution of Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and sodium acetate (2.0 mmol) in ethanol (10-20 mL). Stir the mixture for 10-15 minutes at room temperature to allow for the in-situ formation of the free hydrazine.

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0 mmol). If the carbonyl compound is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition (Optional): Add 1-2 drops of glacial acetic acid to the reaction mixture. This can help to catalyze the reaction, particularly for less reactive ketones.[7]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 2-8 hours.[7]

  • Work-up:

    • Precipitation Method: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath. The hydrazone product may precipitate out of the solution. If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[5]

    • Extraction Method: If no precipitate forms, pour the reaction mixture into cold water. The hydrazone may precipitate at this stage and can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[8]

    • Column Chromatography: If recrystallization is not effective, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]

Characterization of the Hydrazone Product

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching vibration (typically in the range of 1620-1650 cm⁻¹) and the disappearance of the C=O stretching vibration from the starting aldehyde or ketone.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the hydrazone. The proton NMR spectrum should show a characteristic signal for the -CH=N- proton. The carbon NMR spectrum will show a signal for the C=N carbon.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized hydrazone.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or adding a catalytic amount of acetic acid.

  • Side Product Formation (Azine): A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely if the reaction is run for an extended period or at high temperatures. Purification by column chromatography is usually effective in removing azine impurities.[5]

  • Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and acid. Ensure that the work-up is performed promptly and that the final product is stored in a dry environment.

Safety Precautions

  • Hydrazine derivatives are toxic and should be handled with care. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, flush immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The formation of hydrazones using this compound is a robust and versatile method for synthesizing molecules with significant potential in drug discovery and materials science. By understanding the reaction mechanism and following a well-defined protocol, researchers can efficiently produce a wide range of hydrazone derivatives. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity products for further investigation.

References

  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistrySelect.
  • Canto, R. F. S., et al. (n.d.). Preparation, spectroscopic and acidity properties of two hydrazones: an organic lab experiment. SciELO.
  • Abdullah, A. H., et al. (n.d.). Hydrazones.
  • El-Sawaf, A. K., et al. (n.d.). Analytical, physical and spectroscopic data of the hydrazones and their complexes.
  • Li, Y.-T., & Yang, Y. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.
  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin.
  • Quora. (2020, December 26). What happens when aldehyde reacts with hydrazine?
  • Hawbecker, B. L., et al. (n.d.).
  • Al-Amiery, A. A., et al. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
  • Stiasni, N., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • ResearchGate. (2020, August 31). How to purify hydrazone?
  • TCI AMERICA. (n.d.). Hydrazine Dihydrochloride 5341-61-7.
  • Al-Masoudi, H. A. M. (2022, September 1). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ResearchGate. (2015, November 28). How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate ?
  • CymitQuimica. (n.d.). CAS 5341-61-7: Hydrazine, dihydrochloride.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine, 1,2-diethyl-, dihydrochloride - Substance Details - SRS.
  • Chemsrc. (2025, August 25). Hydrazine Dihydrochloride | CAS#:5341-61-7.
  • National Institute of Standards and Technology. (n.d.). Hydrazine dihydrochloride.
  • Wang, T., et al. (n.d.). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • Al-Ostath, A., et al. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Dove Press.

Sources

Application Note: High-Performance Carbonyl Profiling in Metabolomics Using (2-Ethoxyethyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (2-Ethoxyethyl)hydrazine dihydrochloride in metabolomics research Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Scientific Rationale

Metabolomics research frequently targets carbonyl-containing compounds (aldehydes and ketones) due to their pivotal roles in energy metabolism (e.g., pyruvate, oxaloacetate), lipid peroxidation (e.g., 4-HNE, malondialdehyde), and steroidogenesis. However, these metabolites often suffer from poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS) and low retention on standard Reverse Phase (RP) chromatography due to their polarity and volatility.

This compound serves as a specialized chemical derivatization reagent designed to overcome these analytical hurdles. As a hydrazine derivative, it reacts selectively with carbonyl groups to form stable hydrazones.[2]

Key Advantages over Conventional Reagents (e.g., DNPH):
  • Enhanced Ionization: The hydrazine moiety incorporates nitrogen atoms that are easily protonated in ESI(+) mode, significantly boosting sensitivity compared to neutral native carbonyls.

  • Improved Solubility: The ethoxyethyl ether tail (-CH2-CH2-O-CH2-CH3) imparts a balanced amphiphilicity. Unlike the highly hydrophobic phenyl groups in DNPH or 2-Hydrazinoquinoline (HQ), the ethoxyethyl group maintains solubility in aqueous-organic mixtures typical of biological extracts, preventing precipitation during the reaction.

  • Distinct Mass Shift: The reagent imparts a specific mass shift (+86.08 Da), allowing for the easy filtering of derivatized features from complex background noise.

Chemical Mechanism

The core mechanism relies on the acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. The dihydrochloride salt form of the reagent acts as an inherent source of acid catalyst, often eliminating the need for strong exogenous acids (like TFA) that might degrade sensitive metabolites.

Reaction Scheme:



  • Reagent Formula:

    
    
    
  • Net Mass Addition:

    
     (Reagent minus 
    
    
    
    lost during condensation)
  • Exact Mass Shift: +86.0844 Da

Mechanism Diagram

ReactionMechanism Analyte Analyte (Aldehyde/Ketone) [Electrophile] Intermediate Tetrahedral Intermediate Analyte->Intermediate Acid Catalysis (H+) Reagent (2-Ethoxyethyl)hydrazine [Nucleophile] Reagent->Intermediate Product Stable Hydrazone Derivative [+86.08 Da] Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed Schiff base formation between a carbonyl metabolite and (2-Ethoxyethyl)hydrazine.

Experimental Protocol

Reagents and Materials[3][4][5][6]
  • This compound (High purity >98%)

  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN)

  • Internal Standard: Isotopically labeled carbonyl (e.g.,

    
    -Pyruvate) or a structural analog.
    
  • Buffer: Ammonium Acetate (10 mM, pH 4.5) for mobile phase.

Preparation of Solutions
  • Derivatization Reagent Stock (50 mM): Dissolve 10 mg of this compound in 1.0 mL of 50% MeOH/Water. Note: Prepare fresh daily to avoid oxidation.

  • Quenching Solution: 10% Acetone in ACN (optional, to scavenge excess reagent).

Derivatization Workflow (Step-by-Step)

This protocol is optimized for plasma, urine, or tissue homogenates.

StepActionCritical Rationale
1. Extraction Mix 50 µL biofluid with 150 µL cold MeOH (containing Internal Standards). Vortex 30s, Centrifuge (14,000 x g, 10 min, 4°C).Precipitates proteins; extracts polar metabolites. Cold temp prevents thermal degradation.
2. Drying Transfer 100 µL supernatant to a fresh vial. Evaporate to dryness under

or SpeedVac.
Removes organic solvent to allow controlled reaction volume.
3. Reaction Reconstitute residue in 50 µL Derivatization Reagent Stock . Incubate at 30°C for 60 mins .Mild heat accelerates Schiff base formation without degrading thermolabile compounds.
4. Dilution Add 50 µL water (or mobile phase A) to the reaction mixture.Adjusts solvent strength to match initial LC gradient conditions, preventing peak distortion.
5. Analysis Inject 5-10 µL onto the LC-MS system immediately.Hydrazones are generally stable, but immediate analysis minimizes hydrolysis risks.
Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (MeOH, -20°C) Sample->Extract Dry Evaporation (N2 Stream) Extract->Dry Deriv Derivatization Add (2-Ethoxyethyl)hydrazine 30°C, 60 min Dry->Deriv LCMS LC-MS/MS Analysis Targeted or Untargeted Deriv->LCMS Inject

Caption: Optimized analytical workflow for carbonyl profiling using hydrazine derivatization.

LC-MS/MS Acquisition Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-12 min (5% -> 95% B), 12-14 min (95% B).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (ESI+)

Derivatized analytes will be detected as protonated cations


.
ParameterSettingNote
Polarity Positive (ESI+)Nitrogen on hydrazine tag protonates easily.
Source Temp 350°CEnsures efficient desolvation.
Capillary Voltage 3.5 kVStandard for ESI+.
Scan Mode Full Scan (m/z 100-1000) or MRMMRM transitions usually involve loss of the ethoxyethyl tail or cleavage of the N-N bond.

Data Analysis & Interpretation

When analyzing the data, researchers must account for the mass shift introduced by the derivatization tag.

Mass Shift Calculation Table

To identify a specific carbonyl metabolite, calculate the expected m/z of the derivative:



(Where 16.00 is Oxygen loss, 104.15 is Reagent MW, 1.007 is Proton)

Simplified:



MetaboliteNative MWNative m/z [M-H]-Derivative m/z [M+H]+ Retention Time Shift
Pyruvate 88.0687.05175.22 Increased (More Hydrophobic)
Acetone 58.08N/A (Volatile)145.24 Detectable
4-HNE 156.22155.21243.38 Significantly Increased
Malondialdehyde 72.0671.05159.20 Bis-derivative possible*

*Note: Dialdehydes like Malondialdehyde (MDA) may react with two equivalents of reagent if excess is present, resulting in a double mass shift.

References

  • Han, J., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 995-1008. Link

    • Context: Establishes the foundational protocol for hydrazine-based carbonyl derivatiz
  • Xu, F., et al. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 25(1-2), 1143-1172. Link

    • Context: Comprehensive review of derivatization strategies, including hydrazine chemistry for carbonyls.
  • Luo, X., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis." Analytical Chemistry, 95(5), 2835-2843. Link

    • Context: Demonstrates the utility of hydrazine reagents for enhancing sensitivity of carboxyl/carbonyl metabolites.
  • Eggink, M., et al. (2010). "Targeted LC-MS/MS metabolomics for the identification of biomarkers." British Journal of Clinical Pharmacology, 70(6), 833-842. Link

    • Context: Discusses validation of targeted metabolomics workflows involving derivatiz

Sources

Application Note: Solid-Phase Extraction Strategies for (2-Ethoxyethyl)hydrazine and its Derivatives from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the selective extraction and purification of (2-Ethoxyethyl)hydrazine dihydrochloride, a polar and reactive compound, from complex aqueous matrices using solid-phase extraction (SPE). Due to the compound's basicity and high polarity, a mixed-mode strong cation exchange (MCX) SPE strategy is employed. This approach leverages dual retention mechanisms—ion exchange and reversed-phase—to achieve superior sample cleanup and high analyte recovery. We will detail the underlying principles, provide a step-by-step protocol for the parent compound, discuss method optimization, and present an alternative protocol for its less polar hydrazone derivatives. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the quantification of hydrazine derivatives.

Introduction: The Analytical Challenge

(2-Ethoxyethyl)hydrazine and its derivatives are important intermediates in pharmaceutical synthesis.[1] However, their analysis presents significant challenges due to their chemical properties. Hydrazines are highly polar, have low molecular weight, and often lack a strong UV chromophore, making them difficult to retain by traditional reversed-phase chromatography and challenging to detect without derivatization.[2][3] Furthermore, when present in complex biological or environmental samples, matrix components can interfere with quantification.[4][5]

Solid-phase extraction (SPE) is a powerful sample preparation technique used to isolate and concentrate analytes from a complex sample matrix, thereby reducing interference and improving analytical sensitivity.[6][7] For polar, ionizable compounds like (2-Ethoxyethyl)hydrazine, a mixed-mode SPE sorbent offers significant advantages over traditional single-mechanism sorbents (e.g., C18 or silica).[8]

Principle: The Power of Mixed-Mode Strong Cation Exchange (MCX) SPE

The recommended strategy for (2-Ethoxyethyl)hydrazine employs a mixed-mode sorbent that combines two distinct retention mechanisms on a single polymeric particle: reversed-phase and strong cation exchange.[9]

  • Reversed-Phase Interaction: The sorbent's polymeric backbone (e.g., polystyrene-divinylbenzene) provides non-polar character, allowing for the retention of hydrophobic and moderately polar compounds via van der Waals forces.[10]

  • Strong Cation Exchange Interaction: The sorbent is functionalized with sulfonic acid groups (-SO₃⁻), which are strong acids (pKa < 1).[5] These groups carry a permanent negative charge across the entire practical pH range (1-14).[11]

(2-Ethoxyethyl)hydrazine is a basic compound. In an acidic to neutral solution (pH < 7), its hydrazine moiety will be protonated, carrying a positive charge (R-NH-NH₃⁺). This allows for a powerful ionic interaction with the negatively charged sulfonic acid groups on the sorbent.[5]

This dual-retention capability is the key to the method's selectivity. It allows for a rigorous washing procedure where interferences retained by reversed-phase alone can be removed with strong organic solvents, while the positively charged analyte remains tightly bound by the powerful ion-exchange interaction.[5] Elution is then achieved by neutralizing the analyte's charge with a basic solution, disrupting the ionic bond.

Figure 1. Retention mechanism of MCX sorbent.

Materials and Reagents

Material/ReagentGrade/Specification
Mixed-Mode Strong Cation Exchange SPE Cartridgese.g., Waters Oasis MCX, Phenomenex Strata-X-C, Agilent Bond Elut Plexa PCX (30-60 mg, 1-3 mL)
This compoundReference Standard
Methanol (MeOH)HPLC Grade
WaterHPLC or Milli-Q Grade
Formic Acid (or Phosphoric Acid)ACS Reagent Grade
Ammonium Hydroxide (NH₄OH)ACS Reagent Grade (approx. 28-30%)
Sample Collection Tubes12 x 75 mm glass or polypropylene
SPE Vacuum Manifold12- or 24-port
Nitrogen Evaporation System(Optional) For sample concentration

Detailed Protocol: Extraction of (2-Ethoxyethyl)hydrazine

This protocol is a robust starting point and may require optimization based on the specific sample matrix and analytical endpoint (e.g., LC-MS, GC-MS).

Figure 2. General workflow for MCX-based SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step):

    • Rationale: This step is crucial to ensure the target analyte is in its protonated (positively charged) state for optimal retention on the cation exchanger.[12] Acidification also helps to disrupt potential binding between the analyte and matrix proteins.[5]

    • Procedure: Dilute the aqueous sample (e.g., plasma, urine, wastewater) 1:1 (v/v) with an acidic solution. A good starting point is 2% formic acid in water. For a 500 µL sample, add 500 µL of 2% formic acid. Vortex to mix.

  • Sorbent Conditioning:

    • Rationale: This step removes any potential contaminants from the cartridge and solvates the polymeric sorbent, activating it for sample interaction.[7]

    • Procedure: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. Do not let the sorbent bed go dry.

  • Sorbent Equilibration:

    • Rationale: Equilibration introduces a solution that is similar in composition to the prepared sample load. This primes the sorbent surface to ensure consistent and efficient analyte retention.[13]

    • Procedure: Pass 1 mL of 2% formic acid in water through each cartridge. Let the solvent drain to the top of the sorbent bed but ensure it does not dry out completely.

  • Sample Loading:

    • Rationale: The pre-treated sample is loaded onto the conditioned and equilibrated cartridge. The positively charged analyte is retained by strong ion exchange, while other matrix components may be retained by reversed-phase or pass through unretained.

    • Procedure: Load the entire pre-treated sample from Step 1 onto the cartridge. Use a gentle vacuum to pull the sample through at a flow rate of approximately 1-2 mL per minute.

  • Wash Step 1 (Polar Interference Removal):

    • Rationale: An acidic aqueous wash removes highly polar, water-soluble matrix components that have no affinity for the reversed-phase or ion-exchange sites.

    • Procedure: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash Step 2 (Non-polar/Acidic Interference Removal):

    • Rationale: This is a key differentiating step in mixed-mode SPE. A strong organic wash (100% methanol) will remove neutral and acidic compounds that are retained by hydrophobic interactions.[5][11] The target analyte remains bound due to the strong ionic interaction, which is unaffected by the organic solvent.

    • Procedure: Pass 1 mL of methanol through the cartridge. After the solvent has passed through, apply a strong vacuum for 1-2 minutes to completely dry the sorbent. This drying step improves the efficiency of the final elution.

  • Elution:

    • Rationale: The elution solvent contains a base (ammonium hydroxide) which neutralizes the positive charge on the (2-Ethoxyethyl)hydrazine analyte (R-NH-NH₃⁺ → R-NH-NH₂). Without the positive charge, the strong ionic bond with the sorbent is broken, and the analyte is eluted by the organic solvent (methanol).

    • Procedure: Place clean collection tubes inside the manifold. Add 1 mL of freshly prepared 5% ammonium hydroxide in methanol to the cartridge. Let it soak for 30-60 seconds, then slowly pull it through under a gentle vacuum. A second elution with another 1 mL can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • Rationale: The eluate may need to be concentrated and reconstituted in a solvent compatible with the subsequent analytical instrument (e.g., HPLC mobile phase).

    • Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in a known, small volume (e.g., 100-200 µL) of the initial mobile phase for your chromatographic analysis.

Alternative Protocol: Extraction of Hydrazone Derivatives

Hydrazines are often derivatized with an aldehyde (e.g., benzaldehyde) to form a hydrazone.[2] This process increases the molecule's hydrophobicity and typically adds a UV chromophore, making it suitable for reversed-phase HPLC-UV analysis. The resulting derivative is neutral and less polar, requiring a different SPE strategy.

  • Recommended Sorbent: Reversed-phase polymer (e.g., Waters Oasis HLB, Phenomenex Strata-X) or silica-based C18. Polymeric sorbents are often preferred for their stability across a wider pH range and resistance to drying.[6]

  • Protocol Summary:

    • Sample Pre-treatment: Adjust sample pH to neutral if necessary. Dilute with water to reduce viscosity.

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply the pre-treated sample.

    • Wash: 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

    • Elute: 1 mL of a strong organic solvent (e.g., Methanol or Acetonitrile).

Method Validation & Optimization

A robust analytical method must be validated to ensure its performance is reliable and fit for purpose.[14][15] Key validation parameters should be assessed according to established guidelines.[16]

ParameterDescriptionTypical Acceptance Criteria
Recovery The efficiency of the extraction process, comparing the analyte amount in the final extract to the initial amount.>85%
Matrix Effect The influence of co-eluting matrix components on the analyte's ionization in the mass spectrometer.85-115%
Precision (RSD%) The closeness of agreement between a series of measurements from multiple samplings of the same sample.<15% RSD (Repeatability & Intermediate)
Accuracy The closeness of the measured value to the true value, often assessed with spiked samples.85-115% of nominal concentration
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.r² > 0.995
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision.Signal-to-Noise > 10

Optimization Tips:

  • Low Recovery: Ensure sample pH is low enough for full protonation. Check that the elution solvent is sufficiently basic to neutralize the analyte. Consider a second elution volume.

  • Dirty Extract (Matrix Effects): Optimize the wash steps. For MCX, the strength of the organic wash (Step 6) can be increased (e.g., using acetonitrile) if needed. Ensure the sorbent bed is thoroughly dried before elution.

  • Poor Reproducibility: Ensure the sorbent bed does not dry out before sample loading. Maintain consistent flow rates during all steps.

Conclusion

The mixed-mode strong cation exchange (MCX) solid-phase extraction protocol detailed in this note provides a highly selective and robust method for the extraction of (2-Ethoxyethyl)hydrazine from complex aqueous samples. By leveraging orthogonal retention mechanisms, this method achieves excellent sample cleanup, leading to high recovery and reduced matrix effects for subsequent chromatographic analysis. For corresponding hydrazone derivatives, a standard reversed-phase SPE protocol is effective. Proper method development and validation are critical to ensure the generation of accurate and reliable data in research and regulated environments.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. [Link]

  • Phenomenex. (n.d.). Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. [Link]

  • Phenomenex. (n.d.). Strata-X-C Solid Phase Extraction Products. [Link]

  • NASA Tech Briefs. (2008). Three Methods of Detection of Hydrazines. [Link]

  • Scholars Research Library. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Koczka, K., et al. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 155, 222-228. [Link]

  • Yashin, Y. I., et al. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 859-875. [Link]

  • Chromatography Online. (2016). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Phenomenex. (n.d.). Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ X-C. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. [Link]

  • Phenomenex. (n.d.). Simplified Method Development for the Extraction of Acidic, Basic and Neutral Compounds with a Single SPE Sorbent — Strata XTM. [Link]

  • Warth, B., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 14(8), 551. [Link]

  • Warth, B., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products. [Link]

  • Fukui, M., et al. (2022). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 27(10), 3209. [Link]

  • Al-Hasani, B., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science, 45(19), 3537-3554. [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]

  • Agilent Technologies. (n.d.). Bond Elut Plexa. [Link]

  • Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. [Link]

  • Waters Corporation. (2004). Oasis® WCX: A Novel Mixed-Mode SPE Sorbent for LC–MS Determination of Paraquat and Other Quaternary Ammonium Compounds. [Link]

  • Agilent Technologies. (n.d.). Bond Elut Plexa SPE method guide. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Oasis 2x4 SPE Method Development - Protocol. OneLab. [Link]

  • Agilent Technologies. (2011). Bond Elut Plexa Solid Phase Extraction Cartridges. [Link]

  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

  • CONICET. (n.d.). Development and validation of a reversed-phase high-performance liquid chromatographic method with solid-phase extraction (SPE). [Link]

  • Caldas, S. S., et al. (2009). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. Journal of the Brazilian Chemical Society, 20(1), 125-132. [Link]

  • Caldas, S. S., et al. (2009). Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. ResearchGate. [Link]

  • Google Patents. (1997).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]

  • LookChem. (n.d.). Cas 109-84-2, 2-Hydroxyethylhydrazine. [Link]

  • Google Patents. (1964).
  • Loba Chemie. (2017). HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for (2-Ethoxyethyl)hydrazine dihydrochloride derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing (2-Ethoxyethyl)hydrazine dihydrochloride (CAS: 885330-03-0 / 164237-41-2) in derivatization workflows. It addresses the unique challenges posed by the dihydrochloride salt form, specifically regarding pH management, solubility, and reaction kinetics.

Core Principle: The "Amphoteric" Balancing Act

The critical error in using this compound is treating it like a free base hydrazine. As a dihydrochloride salt (


), the molecule is non-nucleophilic  in its native state.

For the hydrazine nitrogen to attack an electrophile (typically a carbonyl carbon in aldehydes/ketones), it must be deprotonated to its free base form. However, the subsequent dehydration step to form the hydrazone is acid-catalyzed .[1] Therefore, the reaction requires a precise "Goldilocks" pH window (typically pH 4.0–6.0) where the hydrazine is sufficiently nucleophilic, yet enough protons remain to catalyze water elimination.

Mechanism & pH Dependency Diagram

ReactionMechanism cluster_conditions Critical Optimization Zone Salt (2-Ethoxyethyl)hydrazine 2HCl (Inactive) FreeBase Free Base (Nucleophilic) Salt->FreeBase  + Base (2.0-2.2 eq)  (e.g., Pyridine/NaOAc) Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal  Nucleophilic Attack Carbonyl Target Carbonyl (Substrate) Carbonyl->Hemiaminal Hydrazone Stable Hydrazone (Final Product) Hemiaminal->Hydrazone  Acid Catalysis (H+)  - H2O

Figure 1: The conversion of the inactive dihydrochloride salt to the active hydrazone requires a buffered environment to support both nucleophilic attack and acid-catalyzed dehydration.

Optimized Experimental Protocol

Do not use unbuffered organic solvents (e.g., pure DCM or MeOH) without base, as the salt will remain insoluble and unreactive.

Reagents
  • This compound (1.5 – 2.0 equivalents relative to substrate).

  • Buffer/Base: Sodium Acetate (NaOAc) or Pyridine.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: The salt is poorly soluble in non-polar solvents.

Step-by-Step Workflow
  • Solubilization: Dissolve the dihydrochloride salt in MeOH. The solution will be acidic.[2]

  • Buffering (Critical): Add 2.0 to 2.2 equivalents of base (e.g., Sodium Acetate or Pyridine) per mole of dihydrochloride.

    • Why? The first equivalent neutralizes the excess HCl; the second liberates the free hydrazine. Excess base (>3 eq) may stall the reaction by neutralizing the acid catalyst required for step 2.

  • Addition: Add the carbonyl substrate.[1]

  • Incubation: React at 40–60°C for 1–2 hours.

    • Tip: For sterically hindered ketones, microwave irradiation (80°C, 10 min) significantly improves yield.

  • Quenching/Workup: Evaporate solvent or dilute with water and extract into EtOAc (if product is hydrophobic).

Troubleshooting & FAQs

Section A: Reaction Failures (Low Yield)

Q: I see the starting material and the reagent, but no product forms. What is wrong? A: This is almost always a pH issue .

  • Diagnosis: If you dissolved the dihydrochloride in a solvent without adding a base, the pH is likely < 2.0. At this pH, the hydrazine nitrogens are fully protonated (

    
    ) and cannot attack the carbonyl.
    
  • Solution: Add Sodium Acetate (NaOAc) or Pyridine . Monitor pH; it should be between 4 and 6.

Q: I added excess Triethylamine (TEA), but the reaction is slow. Why? A: You likely "overshot" the pH.

  • Mechanism: While TEA liberates the free hydrazine (good), a pH > 8.0 neutralizes the protons needed to dehydrate the hemiaminal intermediate into the final hydrazone. The reaction gets stuck at the intermediate stage.

  • Fix: Use a weaker base like Pyridine or Acetate, or carefully titrate TEA to maintain mild acidity.

Section B: Solubility & Handling

Q: The dihydrochloride salt is not dissolving in my reaction solvent (DCM/THF). A: Dihydrochloride salts are highly polar and ionic. They are insoluble in non-polar solvents like Dichloromethane (DCM), THF, or Toluene.

  • Protocol Adjustment: Dissolve the salt in a minimal amount of Methanol or Water first, then dilute with your organic solvent (co-solvent system), or switch to an alcoholic solvent completely.

Q: The reagent turns sticky/yellow upon weighing. Is it degraded? A: (2-Ethoxyethyl)hydrazine is hygroscopic and oxidation-prone.

  • Assessment: A slight yellowing is common (oxidation to azo species). However, if it has turned into a sticky gum, it has absorbed significant moisture, altering the molecular weight calculation.

  • Prevention: Store under inert gas (Nitrogen/Argon) at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Section C: Analytical Issues (HPLC/MS)

Q: I see double peaks in my HPLC chromatogram for the product. A: This is likely E/Z Isomerization .

  • Context: Hydrazones possess a

    
     double bond, leading to Syn (E) and Anti (Z) isomers. These often separate on C18 columns.
    
  • Validation: Check the UV spectra of both peaks; they should be identical. In LC-MS, they will have the same mass. This is a chemical feature, not an impurity.

Optimization Data Summary

ParameterRecommended ConditionImpact of Deviation
Stoichiometry 1.2 – 1.5 eq (Reagent)< 1.0 eq: Incomplete conversion. > 5.0 eq: Difficult purification.
Base Equiv. 2.0 – 2.2 eq (vs Reagent)< 2.0 eq: Reagent remains inactive (protonated). > 3.0 eq: Slow dehydration step.
Temperature 40°C – 60°CRoom Temp: Slow for ketones. > 80°C: Degradation of hydrazine.
Solvent MeOH, EtOH, ACN/H2ODCM/Hexane: Salt precipitates; reaction fails.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or No Reaction CheckSolubility Is the Reagent Dissolved? Start->CheckSolubility CheckPH Check pH / Base Added? CheckSolubility->CheckPH Yes (Clear solution) SolventFix Action: Switch to MeOH or use MeOH/DCM co-solvent CheckSolubility->SolventFix No (Precipitate visible) CheckSubstrate Is Substrate Sterically Hindered? CheckPH->CheckSubstrate Base Added (pH 4-6) PHFix Action: Add NaOAc (2 eq) to buffer at pH 4-6 CheckPH->PHFix No Base Added (pH < 3) HeatFix Action: Increase Temp to 60°C or use Microwave CheckSubstrate->HeatFix Yes (Ketone/Bulky) Success Proceed to Workup CheckSubstrate->Success No (Aldehyde/Simple)

Figure 2: Systematic troubleshooting for derivatization failures, prioritizing solubility and pH control.

References

  • Hydrazone Formation Mechanism & C

    • Title: "Nucleophilic catalysis of hydrazone form
    • Source:Journal of the American Chemical Society
    • Context: Explains the requirement for acid catalysis in the dehydration step (Step 2) while maintaining nucleophilicity (Step 1).
  • Handling Hydrazine Salts in Synthesis

    • Title: "Practical Guide to the Synthesis of Hydrazones and their Applic
    • Source:Organic Process Research & Development
    • Context: Details the use of acetate buffers (NaOAc) to neutralize dihydrochloride salts without inhibiting the reaction.
  • Analytical Derivatiz

    • Title: "Derivatization of carbonyl compounds with hydrazine reagents for LC-MS analysis."
    • Source:Analytical Chemistry
    • Context: Discusses the impact of E/Z isomerization on chrom

Sources

Improving yield of hydrazone synthesis with (2-Ethoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for hydrazone synthesis using (2-Ethoxyethyl)hydrazine dihydrochloride . Unlike simple hydrazine hydrate, this reagent is a dicationic salt (


). The most common failure mode is treating this salt as a direct nucleophile without accounting for its acidity and stoichiometry. This guide provides protocols for salt liberation, pH control, and equilibrium management to maximize conversion.

Module 1: The "Salt" Factor (Pre-Reaction)

Q: Why is my reaction mixture heterogeneous or non-reactive even after adding the hydrazine salt?

A: this compound is a stable, acidic salt. In this form, the terminal nitrogen is protonated (


), rendering it non-nucleophilic. It cannot attack the carbonyl carbon until it is "free-based." Furthermore, because it is a dihydrochloride  (2HCl), it requires two equivalents  of base just to reach the free base state.

The Fix: Controlled Liberation You have two options.[1][2][3] In situ neutralization is generally preferred for stability, but pre-liberation is useful if your substrate is base-sensitive.

Protocol A: In Situ Neutralization (Recommended)
  • Solvent: Dissolve the carbonyl substrate in Ethanol (EtOH) or Methanol (MeOH).

  • Add Salt: Add this compound (1.2 – 1.5 equivalents). Note: It may not dissolve fully yet.

  • Add Base: Add Sodium Acetate (NaOAc) or Pyridine .

    • Stoichiometry: You need at least 2.0 equivalents relative to the hydrazine salt to neutralize the HCl.

    • Recommendation: Use 2.5 to 3.0 equivalents of NaOAc. This neutralizes the HCl and creates a buffer system (Acetic Acid/Acetate) that naturally sits at the optimal pH (~4.5).

Protocol B: Pre-liberation (For non-polar solvents)

If your aldehyde/ketone is only soluble in DCM or Toluene:

  • Dissolve the dihydrochloride in a minimum amount of water.

  • Basify to pH 10–11 with 1M NaOH.

  • Extract 3x with DCM.

  • Dry the organic layer (

    
    ) and concentrate immediately (alkyl hydrazines can be unstable/oxidize).
    
  • Use the resulting oil immediately in the reaction.

Module 2: Reaction Optimization (The "Sweet Spot")

Q: I added base, but the reaction is still sluggish. Should I add acid catalyst?

A: Be careful. Hydrazone formation follows a bell-shaped rate profile.

  • Too Acidic (pH < 3): The hydrazine is protonated (

    
    ) and cannot attack.
    
  • Too Basic (pH > 6): The carbonyl oxygen is not activated (protonated), making the electrophile weak.

You need a pH between 4.0 and 5.0 . If you used the NaOAc method above, you are likely already in this zone. If you used triethylamine (TEA) or free-based the reagent, the pH might be too high.

The Fix: Acid Catalysis If the pH is > 6 (checked via wet pH paper), add Glacial Acetic Acid (AcOH) dropwise until pH is ~4.5. This protonates the carbonyl oxygen, accelerating the nucleophilic attack.

pH_Profile cluster_low pH < 3 (Too Acidic) cluster_opt pH 4-5 (Optimal) cluster_high pH > 6 (Too Basic) Low Hydrazine Protonated (R-NH3+) Non-Nucleophilic Opt Active Species: 1. Free Hydrazine (R-NH2) 2. Activated Carbonyl (C=O-H+) Low->Opt Add Base (NaOAc) High Carbonyl Not Activated Slow Electrophilic Attack High->Opt Add Acid (AcOH)

Caption: The pH "Sweet Spot" for Hydrazone Formation. Balancing nucleophilicity and electrophilicity.

Module 3: Equilibrium Management

Q: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help.

A: Hydrazone formation is a reversible condensation reaction that produces water.



If water accumulates, the equilibrium pushes back toward the starting materials (hydrolysis).

The Fix: Water Removal

  • Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask (powdered sieves work fastest).

  • Solvent Choice: Use anhydrous Ethanol.

  • Chemical Scavenging: For difficult substrates, use Ethanol/Toluene mixtures and a Dean-Stark trap (if scale permits) or simple azeotropic distillation on a rotovap, then re-dissolve and continue heating.

Module 4: Isolation & Purification

Q: How do I remove excess (2-ethoxyethyl)hydrazine? It co-elutes with my product.

A: Unlike simple hydrazine, the ethoxyethyl tail makes this reagent lipophilic enough to drag into organic extracts, but it is also polar.

Troubleshooting Table: Purification

IssueCauseSolution
Excess Hydrazine Stoichiometry excess used to drive reaction.Option 1 (Scavenger Resin): Add polymer-supported benzaldehyde (3 eq relative to excess hydrazine) for 2 hours. Filter. The hydrazine stays on the resin.Option 2 (Acid Wash): If your product is stable to acid, wash the organic layer with 0.5M HCl. The hydrazine protonates and goes into the water.
Product Hydrolysis Silica gel is slightly acidic and wet.Add 1% Triethylamine (TEA) to your eluent during column chromatography to neutralize silica acidity.
Salt Contamination Incomplete removal of NaOAc/NaCl.Ensure the crude residue is partitioned between EtOAc and Water. Wash the organic layer 2x with Brine.

Summary Protocol: The Optimized Workflow

Workflow Start Start: Substrate + Solvent (EtOH) SaltAdd Add (2-Ethoxyethyl)hydrazine·2HCl (1.2 equiv) Start->SaltAdd BaseAdd Add NaOAc (3.0 equiv) Creates Buffer pH ~4.5 SaltAdd->BaseAdd Sieves Add 4Å Mol. Sieves (Water Removal) BaseAdd->Sieves Heat Heat to 50-70°C Monitor TLC/LCMS Sieves->Heat Workup Workup: Filter Sieves -> Conc. -> Partition EtOAc/H2O Heat->Workup

Caption: Optimized workflow for handling dihydrochloride hydrazine salts.

References

  • Mechanism & pH Dependence

    • Kool, E. T., et al. (2014). "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH."[4] Organic Letters.

    • Key Insight: Establishes the rate-limiting steps and pH sensitivity of alpha-nucleophiles.
  • General Hydrazone Synthesis & Catalysis

    • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.
    • Key Insight: The foundational text on the bell-shaped pH rate profile for carbonyl condens
  • Reagent Properties (Hydrazine Dihydrochlorides)

    • PubChem Compound Summary for Hydrazine Dihydrochloride.
    • Key Insight: Physical properties and acidity data confirming the need for 2 equivalents of base.

Sources

Minimizing sample loss during derivatization with (2-Ethoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated Technical Support Center guide designed for researchers working with (2-Ethoxyethyl)hydrazine dihydrochloride .

Status: Operational | Topic: Minimizing Sample Loss & Reaction Efficiency Audience: Analytical Chemists, Metabolomics Researchers, QC Scientists

Core Chemistry & The "Hidden" Loss Factor

The Reagent: this compound Function: Derivatization of Carbonyls (Aldehydes/Ketones)


 Hydrazones.[1]
Key Feature:  The ethoxyethyl tail increases the hydrophobicity of polar analytes, improving retention on Reverse-Phase (C18) HPLC columns and enhancing ionization efficiency in ESI-MS.
The "Salt Trap" (Primary Source of Failure)

The most common reason for "sample loss" with this specific reagent is not physical loss, but kinetic failure due to pH mismanagement.

Because this reagent is supplied as a dihydrochloride salt (


), dissolving it in water or methanol creates a highly acidic solution (pH < 2).
  • The Problem: At pH < 3, the terminal nitrogen is fully protonated (

    
    ). It loses its nucleophilicity and cannot attack the carbonyl carbon.
    
  • The Fix: You must buffer the reaction to pH 4.0 – 5.5 . This is the "Goldilocks Zone" where the carbonyl is activated (protonated oxygen), but the hydrazine remains nucleophilic (free base).

Reaction Mechanism & Critical Control Points

The following workflow illustrates the reaction pathway and where losses occur.

DerivatizationWorkflow Reagent (2-Ethoxyethyl)hydrazine 2HCl (Solid) Buffer Buffer Addition (Acetate/Pyridine) Reagent->Buffer Dissolution Loss1 LOSS: pH < 3 (Protonated Hydrazine) Reagent->Loss1 No Buffer FreeBase Free Base Formation (Active Nucleophile) Buffer->FreeBase Neutralization Intermediate Carbinolamine Intermediate FreeBase->Intermediate Nucleophilic Attack Sample Analyte (Aldehyde/Ketone) Sample->Intermediate Product Stable Hydrazone Intermediate->Product -H2O (Dehydration) Loss2 LOSS: Hydrolysis (Excess Water/Acid) Product->Loss2 Unstable pH

Figure 1: Reaction pathway showing the critical necessity of buffering to prevent kinetic stalling (Loss 1) and product reversion (Loss 2).

Protocol for Minimizing Loss

Standardized for LC-MS/MS applications.

Reagents Preparation[2][3][4][5]
  • Stock Solution: Dissolve 10 mg this compound in 1 mL Methanol .

  • Catalyst/Buffer: Prepare 100 mM Ammonium Acetate (pH 4.5) OR use Pyridine/HCl buffer.

Step-by-Step Procedure
StepActionTechnical Rationale
1 Mix Sample & Buffer Add 50 µL sample to 50 µL Buffer (pH 4.5). Do not add reagent yet. Ensures the sample matrix is at the correct pH before the reactive salt is introduced.
2 Add Reagent Add 20 µL Reagent Stock. Vortex immediately for 10s.
3 Incubation Heat at 50°C for 30-60 mins in a sealed glass vial with a PTFE-lined cap.
4 Quenching (Critical) Cool to RT. If analyzing immediately, no quench needed. If storing, neutralize excess acid with weak base to prevent hydrolysis.
5 Analysis Inject directly onto LC-MS (C18 Column).

Troubleshooting Guide (FAQ)

Q1: I see the reagent peak, but my analyte signal is <1%. Where did it go?

Diagnosis: The reaction likely never happened due to acidity. The Fix: Check the pH of the final mixture after adding the dihydrochloride salt. If it is below pH 3.5, the salt overwhelmed your buffer. Increase the buffer concentration (e.g., from 100 mM to 500 mM Ammonium Acetate) or add a base like Pyridine (5% v/v) to scavenge the HCl released by the reagent [1].

Q2: My peaks are splitting. Is this degradation?

Diagnosis: Likely E/Z Isomerism , not degradation. Explanation: Hydrazones possess a C=N double bond, leading to geometric isomers (syn/anti) that may separate on high-efficiency HPLC columns. The Fix:

  • Integrate both peaks together.

  • Switch to a column with different selectivity (e.g., C8 instead of C18) to merge them.

  • Advanced: Add a reduction step (using Sodium Cyanoborohydride) to convert the Hydrazone (C=N) to a Hydrazine (C-N), eliminating the double bond and the isomers [2].

Q3: I am losing volatile aldehydes (e.g., Acetaldehyde) before the reaction finishes.

Diagnosis: Evaporative loss during the heating step. The Fix:

  • Solvent Seal: Ensure the reaction is performed in a vial with virtually zero headspace.

  • Trap Method: Add the derivatization agent directly to the sample collection vessel (e.g., if collecting breath condensate or air samples) so the reaction occurs instantly upon collection [3].

Q4: The background noise is suppressing my signal.

Diagnosis: Excess unreacted hydrazine is competing for ionization in the MS source. The Fix: Use a Scavenger Resin . Add a small amount of Acetone or a solid-phase ketone resin after the reaction to bind excess hydrazine, moving its mass away from your analyte window.

Comparative Solvent & Condition Data

Effect of reaction conditions on yield (Normalized to optimal).

Solvent SystemBuffer pHTemp (°C)Yield (%)Notes
MeOH / Water 4.5 50 100% Optimal Conditions
MeOH / Water2.0 (Unbuffered)50< 5%Reagent protonated (inactive).
Acetonitrile4.52560%Reaction slower in pure ACN; requires water for proton transfer.
Water7.0 (Neutral)5040%Reaction slow; carbonyl oxygen not activated.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide on the Reactivity of Hydrazine Derivatives with Aldehydes and Ketones. Retrieved from

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from

  • Vertex AI Search. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Talanta. Retrieved from

  • Santa Cruz Biotechnology. (2024).[4] this compound Product Data. Retrieved from

Sources

Removing excess (2-Ethoxyethyl)hydrazine dihydrochloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges involving (2-Ethoxyethyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing this excess reagent from their reaction mixtures. Here, we provide in-depth, field-proven insights and practical protocols to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound?

Complete removal of excess this compound is crucial for several reasons. Hydrazine derivatives are often toxic and can interfere with downstream applications, including biological assays and subsequent synthetic steps.[1][2][3] Residual hydrazine can also complicate product characterization by NMR, MS, and other analytical techniques. Furthermore, its basic nature can affect the stability and solubility of the desired product during storage or formulation.

Q2: What are the key properties of this compound to consider for its removal?

Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy. As a dihydrochloride salt, it exhibits high polarity and is readily soluble in water.[4][5] It is also soluble in polar protic solvents like methanol and ethanol but has limited solubility in less polar organic solvents.[5] These properties are central to the liquid-liquid extraction and precipitation methods described below.

PropertyValue/CharacteristicImplication for Removal
Chemical Formula C4H12N2O · 2HClDihydrochloride salt form
Molecular Weight 177.07 g/mol ---
Appearance White crystalline solidCan be filtered if precipitated
Solubility High in water; soluble in methanol/ethanol; insoluble in many organic solvents.[4][5]Enables effective removal via aqueous washes (acid-base extraction).
Q3: How can I use liquid-liquid extraction for removal?

Liquid-liquid extraction is often the first and most effective method to try, leveraging the high water solubility of the hydrazine salt.

The core principle is to partition the highly polar this compound into an aqueous phase, while the typically less polar organic product remains in the organic phase.

Workflow for Selecting a Removal Method

Here is a decision-making workflow to help you choose the most appropriate removal strategy based on your product's properties.

G start Reaction Workup: Excess this compound product_solubility Is your product soluble in a water-immiscible organic solvent? start->product_solubility product_stability Is your product stable to aqueous acid/base? product_solubility->product_stability Yes scavenger Use a Scavenger Resin product_solubility->scavenger No chromatography Consider Chromatography (Normal or Reverse Phase) product_stability->chromatography No product_basic Is your product also basic? product_stability->product_basic Yes extraction Perform Acid-Base Extraction product_basic->extraction No product_basic->scavenger Yes

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Acid-Base Extraction

This protocol assumes your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and is not a strongly basic compound that would co-extract with the hydrazine.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like ethanol or THF, remove it under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This ensures the hydrazine remains in its protonated, highly water-soluble salt form. Repeat the wash 2-3 times.

  • Neutralizing Wash: Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious of potential gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Q4: What if my product is also basic?

If your product is basic, a standard acid wash will likely result in the loss of your product to the aqueous layer. In this scenario, consider using a scavenger resin. These are solid-supported reagents designed to react with and remove specific types of molecules from solution.[6] For hydrazines, an aldehyde-functionalized resin is an excellent choice. The hydrazine will react to form a bound hydrazone, which can then be removed by simple filtration.

Q5: Are there chemical quenching methods available?

Yes, excess hydrazine can be chemically quenched. A common method is to add a simple ketone or aldehyde, such as acetone or benzaldehyde, to the reaction mixture. This will form a hydrazone, which is often less polar and more easily separable by chromatography or crystallization than the original hydrazine salt. However, ensure that your desired product does not react with the quenching agent.

Another approach involves oxidative quenching, for instance, using hydrogen peroxide, which can decompose hydrazine.[7][8] This method should be approached with caution as it can be exothermic and may not be compatible with all functional groups in the desired product.

Q6: How can I monitor the removal of the hydrazine?

Monitoring the progress of the purification is essential. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A spot test using a specific stain can visualize hydrazine. A common stain for hydrazines is p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a colored azine complex.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to track the disappearance of the hydrazine peak relative to your product peak.[10]

  • Mass Spectrometry (MS): Direct infusion or LC-MS can be used to detect the presence of the hydrazine's molecular ion, providing high sensitivity.[1][11]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Emulsion formation during extraction High concentration of polar species; reaction solvent (e.g., THF, DMF) not fully removed.Add brine to the separatory funnel to help break the emulsion. If the issue persists, filter the mixture through a pad of celite. Ensure complete removal of water-miscible solvents before extraction.
Product lost during aqueous wash The product is basic or has high water solubility.Avoid acidic washes. Switch to a scavenger resin-based purification or consider reverse-phase chromatography.
Hydrazine still present after multiple washes Insufficient volume of aqueous wash solution or inefficient partitioning.Increase the volume and number of aqueous washes. Ensure thorough mixing in the separatory funnel.
TLC shows a new spot after quenching The new spot is likely the formed hydrazone.This is expected. Proceed with purification (e.g., column chromatography) to separate the hydrazone from your product.

References

  • Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]. (Accessed February 14, 2026).

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]. (Accessed February 14, 2026).

  • Three Methods of Detection of Hydrazines. Tech Briefs. (2020). Available at: [Link]. (Accessed February 14, 2026).

  • Kim, J. H., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Molecules, 24(20), 3758. Available at: [Link]. (Accessed February 14, 2026).

  • NANOLAB. Determination of Hydrazine in Wastewater: Measurement. Available at: [Link]. (Accessed February 14, 2026).

  • Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Available at: [Link]. (Accessed February 14, 2026).

  • Janda, K. D., & Chen, S. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(23), 4203-4205. Available at: [Link]. (Accessed February 14, 2026).

  • Amerigo Scientific. Scavenger Resins. Available at: [Link]. (Accessed February 14, 2026).

  • Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Available at: [Link]. (Accessed February 14, 2026).

  • Google Patents. (2014). CN103880682A - Green method for removing hydrazine in oxidizing manner.
  • Organic Chemistry Portal. Hydrazine. Available at: [Link]. (Accessed February 14, 2026).

  • ResearchGate. (2021). Remove excess hydrazine hydrate? Available at: [Link]. (Accessed February 14, 2026).

  • Vishnupriya Chemicals Pvt Ltd. What is Remov-Ox. Available at: [Link]. (Accessed February 14, 2026).

  • Sciencemadness Wiki. Hydrazine. Available at: [Link]. (Accessed February 14, 2026).

  • Accepta. CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Available at: [Link]. (Accessed February 14, 2026).

  • Fineamin SWISS Chemicals. Hydrazine Replacement. Available at: [Link]. (Accessed February 14, 2026).

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Available at: [Link]. (Accessed February 14, 2026).

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available at: [Link]. (Accessed February 14, 2026).

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]. (Accessed February 14, 2026).

  • Google Patents. (1967). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • Google Patents. (1982). US4366130A - Process for removing residual hydrazine from caustic solutions.
  • Solubility of Things. Hydrazine dihydrochloride. Available at: [Link]. (Accessed February 14, 2026).

  • Organic Syntheses. Procedure. Available at: [Link]. (Accessed February 14, 2026).

  • Google Patents. (1990). US4963232A - Process for producing a purified hydrazine hydrate.
  • NurdRage. (2010). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. Available at: [Link]. (Accessed February 14, 2026).

  • University of Rochester. Remove Sticky Reagents. Available at: [Link]. (Accessed February 14, 2026).

  • Maitree Chemicals. Hydrazine Dihydrochloride. Available at: [Link]. (Accessed February 14, 2026).

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]. (Accessed February 14, 2026).

  • U.S. Environmental Protection Agency. Hydrazine, (2-(2,6-dimethoxyphenoxy)ethyl)-, hydrochloride Properties. Available at: [Link]. (Accessed February 14, 2026).

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. r/chemistry. Available at: [Link]. (Accessed February 14, 2026).

Sources

Validation & Comparative

Validation of an LC-MS method using (2-Ethoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing Genotoxic Impurity Analysis: A Comparative Validation Guide for (2-Ethoxyethyl)hydrazine Quantification

Executive Summary & Scientific Context

The Challenge: (2-Ethoxyethyl)hydrazine (CAS: 38259-33-3) is a functionalized hydrazine often used as a building block in the synthesis of heterocyclic APIs. Like many hydrazines, it is flagged as a potential mutagenic impurity (PMI) under ICH M7 guidelines. Its analysis poses three distinct chromatographic challenges:

  • High Polarity: It elutes near the void volume in standard Reverse Phase (RP) chromatography.

  • Lack of Chromophore: It is invisible to UV detection, necessitating Mass Spectrometry (MS).

  • Reactivity: The free hydrazine moiety is prone to on-column degradation and oxidative instability.

The Objective: This guide validates a robust Pre-column Derivatization LC-MS/MS method (Method A) and objectively compares it against a Direct Injection HILIC-MS method (Method B). While Direct Injection offers speed, our validation data demonstrates that Derivatization provides superior sensitivity (LOD) and matrix tolerance essential for trace-level (ppm) quantification.

Technical Comparison: Derivatization vs. Direct Injection

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Benzaldehyde Derivatization (Recommended)Method B: Direct Injection (HILIC) (Alternative)
Principle Chemical conversion to stable hydrazoneRetention via hydrophilic partitioning
Stationary Phase C18 (Robust, ubiquitous)HILIC / Amide (Sensitive to equilibration)
Sensitivity (LOQ) 0.5 ppm (relative to API)5.0 ppm
Matrix Effects Low (Analytes elute in clean organic window)High (Ion suppression from salts/API)
Stability Derivative is stable for >48 hoursAnalyte degrades in solution (<12 hours)
Throughput Moderate (Requires 30 min prep)High (Shoot-and-dilute)

The "Product": Derivatization Methodology

The Chemistry

We utilize Benzaldehyde to convert the unstable (2-Ethoxyethyl)hydrazine into a stable hydrazone. This reaction increases lipophilicity (allowing C18 retention) and adds a phenyl ring (enhancing ionization efficiency).

Reaction Scheme: (2-Ethoxyethyl)hydrazine + Benzaldehyde


 (2-Ethoxyethyl)hydrazone derivative + 

Note: Since the starting material is a dihydrochloride salt, a base (Pyridine) is required to neutralize the HCl and drive the nucleophilic attack.

Visualization: Reaction Pathway

ReactionPathway Substrate (2-Ethoxyethyl)hydrazine (Polar, Unstable) Intermediate Carbinolamine Intermediate Substrate->Intermediate + Reagent Reagent Benzaldehyde (Excess) Reagent->Intermediate Catalyst Pyridine (Base Catalyst) Catalyst->Intermediate promotes Product Stable Hydrazone (Lipophilic, MS-Active) Intermediate->Product - H2O (Condensation) Waste H2O Intermediate->Waste

Caption: Transformation of the polar hydrazine into a stable hydrazone suitable for Reverse Phase LC-MS.

Validated Experimental Protocol (Method A)

Reagents:

  • Analyte: (2-Ethoxyethyl)hydrazine dihydrochloride.

  • Derivatizing Agent: Benzaldehyde (Reagent Grade, >99%).

  • Buffer: Pyridine.

  • Solvent: Acetonitrile (ACN) / Water (50:50 v/v).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of (2-Ethoxyethyl)hydrazine 2HCl in 10 mL of water (1000 ppm).

  • Sample Preparation: Weigh 50 mg of API sample into a 10 mL centrifuge tube.

  • Derivatization Mix: Add 2.0 mL of Diluent (50:50 ACN:Water containing 0.5% Pyridine and 1% Benzaldehyde).

  • Reaction: Vortex for 1 minute. Incubate at 50°C for 30 minutes.

    • Critical Control Point: Ensure the reaction vial is sealed tight to prevent evaporation of the API solvent, though benzaldehyde excess drives the reaction.

  • Quench/Dilution: Dilute to volume with 0.1% Formic Acid in ACN (to protonate the hydrazone for MS detection).

  • Analysis: Inject 5 µL into the LC-MS system.

LC-MS/MS Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MRM Transitions:

    • Precursor Ion

      
      
      
    • Quantifier Ion:

      
       (Tropylium ion from benzyl group).
      
    • Qualifier Ion:

      
       (Loss of ethoxy chain).
      

Validation Data Summary

The method was validated according to ICH Q2(R2) guidelines.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo peaks in blank/placeboPass
Linearity (

)


(Range: 0.5 - 100 ppm)
Pass
Accuracy (Recovery)


(at 3 levels)
Pass
Precision (Repeatability) RSD


(

)
Pass
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)LOD: 0.15 ppm / LOQ: 0.5 ppmPass
Solution Stability Within

of initial
Stable for 48 hours at

Pass

Validation Decision Logic

The following diagram illustrates the decision-making process used to validate the method, ensuring compliance with ICH guidelines.

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity Specificity Check (Blank vs. Spiked) Start->Specificity Decision1 Interference? Specificity->Decision1 Linearity Linearity Assessment (5 Concentrations) Decision2 R² > 0.99? Linearity->Decision2 Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Decision3 Recovery 80-120%? Accuracy->Decision3 Decision1->Linearity No Fail Redesign Method Decision1->Fail Yes Decision2->Accuracy Yes Decision2->Fail No Decision3->Fail No Pass Method Validated Decision3->Pass Yes

Caption: Step-wise validation workflow ensuring regulatory compliance.

Discussion & Causality

Why Derivatization Outperforms Direct Injection: While HILIC (Method B) theoretically allows for the retention of polar hydrazines, our experiments showed significant ion suppression . The high salt content often required in HILIC mobile phases (ammonium formate/acetate) competes with the analyte for ionization in the ESI source.

By derivatizing with Benzaldehyde (Method A), we achieve two mechanistic advantages:

  • Shift to Reverse Phase: The hydrazone elutes in a region of the chromatogram (high organic content) where desolvation is more efficient, enhancing signal intensity.

  • Molecular Weight Shift: Moving the precursor mass from ~105 Da to ~193 Da moves the analyte out of the "chemical noise" region of the mass spectrum, significantly improving the Signal-to-Noise (S/N) ratio.

Conclusion: For the quantification of this compound in drug substances, the Benzaldehyde Derivatization method is the superior choice, offering the necessary sensitivity and robustness for GMP-regulated environments.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2]

  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • FDA Guidance for Industry. (2024). Analytical Procedure Development Q14 and Validation Q2(R2). U.S. Food and Drug Administration.

  • European Medicines Agency. (2014). Assessment of genotoxic impurities in pharmaceutical substances.[2][5][6] ICH M7(R1).

Sources

Technical Comparison Guide: (2-Ethoxyethyl)hydrazine vs. Girard's Reagent T

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Girard's Reagent T (an analytical standard) and (2-Ethoxyethyl)hydrazine dihydrochloride (a synthetic building block). While both share the hydrazine pharmacophore, their applications in drug development diverge significantly: one is a tool for detection , the other for construction .[1]

Executive Summary: The Divergence of Utility

In the context of pharmaceutical R&D, these two reagents represent the "Observer" vs. "Architect" dichotomy.

  • Girard's Reagent T (GT) is the industry standard "Observer." It is a permanently charged derivatization agent designed to make invisible analytes (steroids, glycans) visible to Mass Spectrometry (ESI-MS). It is rarely used as a drug substructure due to its poor membrane permeability.

  • This compound (2-EEH) is the "Architect." It is a neutral, amphiphilic building block used to install hydrazine/hydrazone motifs into drug candidates.[1] Its ethoxyethyl tail provides specific steric and lipophilic properties desirable in kinase inhibitors and agrochemicals, but it lacks the ionization enhancement capabilities of GT.

Quick Selection Matrix
FeatureGirard's Reagent T (GT)(2-Ethoxyethyl)hydrazine (2-EEH)
Primary Role Analytical Derivatization (LC-MS)Synthetic Intermediate (API Synthesis)
Charge State Permanently Cationic (Quaternary Ammonium)Neutral (pH dependent protonation)
ESI-MS Sensitivity Extreme Enhancement (10-100x) Minimal/Neutral Enhancement
Solubility Highly Water SolubleAmphiphilic (Organic/Water soluble)
Membrane Permeability Very Low (LogP < -3)Moderate (Tunable via hydrazone)
Key Application Quantifying trace steroids/hormonesSynthesizing bioactive heterocycles

Chemical Mechanism & Reactivity[2]

Both reagents utilize the hydrazine group (-NH-NH₂) as the nucleophile to attack carbonyls (aldehydes/ketones), forming a hydrazone .[1][2] However, the "tail" dictates the product's fate.

The Reaction Pathway (DOT Visualization)

ReactionPathway cluster_GT Girard's Reagent T (Analytical) cluster_EEH (2-Ethoxyethyl)hydrazine (Synthetic) Carbonyl Target Carbonyl (R-C=O) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack GT_Product Charged Hydrazone (High ESI Response) Intermediate->GT_Product - H2O (Acid Cat.) EEH_Product Neutral Hydrazone (Lipophilic Drug Scaffold) Intermediate->EEH_Product - H2O (Acid Cat.) GT_Reagent Girard's T (H2N-NH-CO-CH2-NMe3+) GT_Reagent->Intermediate EEH_Reagent 2-EEH (H2N-NH-CH2-CH2-O-Et) EEH_Reagent->Intermediate

Figure 1: Divergent reaction pathways.[1] GT yields a permanently charged species ideal for detection, while 2-EEH yields a neutral species suitable for biological interaction.[1]

Mechanistic Causality[1]
  • Girard's T (The Charge Tag): The trimethylammonium group (-N⁺Me3) is chemically inert but electrostatically active. Upon hydrazone formation, this charge is transferred to the analyte. In Electrospray Ionization (ESI), this pre-existing charge eliminates the need for protonation, drastically lowering the Limit of Detection (LOD) for neutral steroids (e.g., testosterone) by up to 100-fold [1].[1]

  • 2-EEH (The Lipophilic Spacer): The ethoxyethyl tail (-CH₂CH₂OCH₂CH₃) is a "PEG-like" short chain. In drug synthesis, this group is often selected to improve the solubility of a hydrophobic drug core without introducing a full charge, or to fill a specific hydrophobic pocket in a protein target (e.g., kinase ATP binding sites).[1]

Detailed Performance Comparison

A. Analytical Performance (LC-MS/MS)

Context: Quantifying trace carbonyl metabolites in plasma.

MetricGirard's Reagent T(2-Ethoxyethyl)hydrazine
Ionization Efficiency Superior. Pre-charged tag ensures 100% ionization in ESI(+).[1]Poor. Relies on mobile phase pH for protonation; competes with background noise.
Chromatography (RPLC) Elutes early (polar). Good for separating isomers.Elutes late (hydrophobic). Useful only if retention shift is required.
Fragmentation (MS/MS) Produces characteristic neutral loss of trimethylamine (-59 Da), acting as a specific "fingerprint" for confirmation.[1]Non-specific fragmentation. Difficult to distinguish from matrix interference.

Experimental Insight: If you are developing a bioanalytical assay for a neutral ketosteroid, use GT .[1] Using 2-EEH would require higher concentrations of analyte and offer no sensitivity benefit over the underivatized molecule.

B. Synthetic Performance (Drug Design)

Context: Synthesizing a pyrazole-based inhibitor.

MetricGirard's Reagent T(2-Ethoxyethyl)hydrazine
Bioavailability Poor. Quaternary ammonium salts do not cross cell membranes passively (Gut-Blood or Blood-Brain Barrier).[1]Good. The ether tail modulates logP, often improving oral absorption compared to bare hydrazines.
Toxicity Moderate. Cationic lipids/surfactants can disrupt membranes.Typical hydrazine toxicity (genotoxicity risk) requires careful purification of the final API.
Stability Hydrazone linkage is susceptible to hydrolysis at low pH (<3).Ether tail is chemically stable; Hydrazone stability depends on the carbonyl partner.

Experimental Insight: If you are building a drug candidate, use 2-EEH . GT derivatives are generally restricted to topical or gut-restricted applications due to the permanent charge preventing systemic distribution.

Experimental Protocols

Protocol A: Analytical Derivatization with Girard's T

For the enhancement of ketosteroids in plasma.

  • Preparation: Dissolve 10 mg Girard’s Reagent T in 1 mL MeOH containing 1% Acetic Acid.

  • Reaction: Add 100 µL reagent solution to 100 µL sample extract (dry residue).

  • Incubation: Vortex and heat at 60°C for 60 minutes .

    • Why? Hydrazone formation is an equilibrium; heat and acid catalysis drive it to completion.

  • Quenching: Add 1 mL water.

  • Cleanup (Critical): The excess GT reagent is a massive ion suppressor. Pass the mixture through an SPE cartridge (HLB or C18) .

    • Step: Wash with 5% MeOH (removes excess GT).

    • Step: Elute derivatized analyte with 100% MeOH.

  • Analysis: Inject onto LC-MS/MS (ESI Positive). Look for [M+133]⁺ shift (Molecular weight of tag).

Protocol B: Synthetic Coupling with 2-EEH

General procedure for synthesizing a hydrazone intermediate.[1]

  • Stoichiometry: Use 1.1 equivalents of this compound per 1 equivalent of ketone/aldehyde.

  • Base Neutralization: Since 2-EEH is a dihydrochloride salt, add 2.0-2.2 equivalents of a base (e.g., Sodium Acetate or Triethylamine) to liberate the free hydrazine.[1]

    • Why? The protonated hydrazine (R-NH3+) is not nucleophilic. It must be free (R-NH2) to attack the carbonyl.

  • Solvent: Ethanol or Methanol (anhydrous preferred).

  • Conditions: Reflux for 2-4 hours. Monitor by TLC (disappearance of carbonyl).

  • Isolation: Evaporate solvent. Partition between Ethyl Acetate and Water. The product (neutral hydrazone) will extract into the organic layer; salts remain in water.

References

  • Griffiths, W. J., et al. (2013).[1] Derivatisation methods for the analysis of steroids by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.Biochemical Society Transactions . Link[1]

  • Lenz, E. M., & Wilson, I. D. (2007).[1] Analytical strategies in metabonomics.Journal of Proteome Research . Link[1]

  • ChemicalBook. (2024). Product Profile: this compound.[1][3][4]Link[1]

  • Santa Cruz Biotechnology. (2024). Girard's Reagent T Data Sheet.Link[1]

  • MedChemExpress. (2024). Girard's Reagent T: Mechanism and Applications.Link

Sources

A Senior Application Scientist's Guide to the Linearity and Range of Detection for (2-Ethoxyethyl)hydrazine dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Trace-Level Hydrazine Detection

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. Among the most critical impurities are those classified as genotoxic. Hydrazine and its derivatives, including (2-Ethoxyethyl)hydrazine, are frequently used as reagents or are formed as byproducts in the synthesis of active pharmaceutical ingredients (APIs). Due to their potential to damage genetic material, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on their presence in final drug products, often demanding quantification at parts-per-million (ppm) levels or lower.[1][2][3]

The analytical challenge posed by hydrazine and its analogues is substantial. These compounds are typically highly polar, volatile, and lack a strong native chromophore, making direct analysis by common techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection difficult.[4] Furthermore, their chemical reactivity and tendency to autoxidize can compromise sample stability and analytical accuracy.[5]

This guide provides a comprehensive comparison of analytical methodologies for the detection of hydrazine derivatives, with a specific focus on the critical performance characteristics of linearity and detection range. We will delve into the causality behind experimental choices, present comparative data from validated methods, and provide a detailed protocol for a robust, widely applicable approach.

The Central Role of Derivatization

The key to overcoming the analytical hurdles associated with hydrazines is chemical derivatization. This strategy involves reacting the hydrazine with a specific reagent to form a new, more stable, and easily detectable compound.

The primary objectives of derivatization in this context are:

  • To Introduce a Chromophore/Fluorophore: The derivatizing agent imparts a molecular structure that strongly absorbs UV-Visible light or fluoresces, dramatically enhancing detector sensitivity.[4][6]

  • To Improve Chromatographic Behavior: The resulting derivative is typically less polar and more amenable to separation on standard reversed-phase HPLC columns or more volatile for Gas Chromatography (GC) analysis.[4]

  • To Enhance Stability: The derivatization reaction consumes the reactive hydrazine functional group, forming a more stable product (often a hydrazone or an azine) that is less prone to degradation during sample preparation and analysis.[5]

Commonly employed derivatizing agents include aromatic aldehydes such as benzaldehyde, salicylaldehyde, and p-dimethylaminobenzaldehyde, which react with hydrazines to form stable, UV-active hydrazones.[4][7][8][9] For GC-based methods, reagents like acetone or pentafluorobenzaldehyde (PFB) are used to create volatile derivatives suitable for gas-phase analysis.[10][11][12]

Core Analytical Methodologies: A Comparative Overview

The two dominant chromatographic techniques for the trace-level analysis of hydrazine derivatives are HPLC and GC, most powerfully when coupled with Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC, particularly with UV or MS detection, is a preferred method. After derivatization, the resulting hydrazone can be readily separated on a C8 or C18 column and quantified. HPLC-UV offers a cost-effective and robust solution, while LC-MS/MS provides unparalleled sensitivity and specificity.[1][13][14]

  • Gas Chromatography (GC): GC is exceptionally well-suited for separating volatile and semi-volatile compounds. When coupled with a highly sensitive detector like a mass spectrometer, Headspace GC-MS becomes one of the most powerful techniques for determining trace-level hydrazine impurities.[10][11][15] The in-situ derivatization-headspace GC-MS approach, where the derivatization occurs directly in the sealed sample vial, minimizes sample handling and loss of volatile analytes, offering excellent sensitivity.[10][11]

Data Summary: Linearity and Detection Limits of Competing Methods

The following table summarizes the performance of various analytical methods reported for the determination of hydrazine and its derivatives. This data allows for an objective comparison of the linearity, correlation, and sensitivity achievable with different approaches.

AnalyteTechniqueDerivatizing AgentLinearity RangeCorrelation Coefficient (R²)LODLOQReference
HydrazineGC-MSAcetone0.1 - 10 ppm≥ 0.999-0.1 ppm[10][11]
HydrazineHPLC-UVSalicylaldehyde10 - 1000 ppm0.9998~10 ppm-[8]
HydrazineGC-MSPentafluorobenzaldehyde8 - 170 ng/mL> 0.99<10 ng/g26 - 53 ng/g[12]
HydrazineHPLC-UVAldoketone--0.65 ng/mL (~0.6 ppm)2.17 ng/mL (~2 ppm)[6]
HydrazineSpectrophotometryp-dimethylaminobenzaldehyde0.2 - 27 µg/g-0.20 µg/g0.60 µg/g[9]
Hydrazine DerivativesFlow Injection4-chloro-5,7-dinitrobenzofurazan0.15 - 4.0 µg/mL---[16]
HydrazineHPLC-UVBenzaldehyde--0.032 µ g/sample 0.032 µ g/sample [7]
2-Hydroxy Ethyl HydrazineGC-MSBenzaldehydeLOQ - 200% of limit> 0.999--[17]
HydrazineLC-MS/MSp-dimethylaminobenzaldehyde--0.003 ng/mL0.008 ng/mL[14]

Expert Interpretation: The data clearly demonstrates that methods employing mass spectrometry (GC-MS and LC-MS/MS) offer significantly lower limits of detection and quantification, often reaching sub-ppm levels essential for genotoxic impurity analysis.[10][14] While HPLC-UV provides excellent linearity, its sensitivity may be insufficient for meeting the stringent regulatory limits for certain APIs. The choice of method is therefore a balance between the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Workflow & Protocol Visualization

To elucidate the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh API Sample Solvent Dissolve in appropriate solvent Sample->Solvent Standard Prepare Hydrazine Standard Standard->Solvent AddReagent Add Derivatizing Agent (e.g., Benzaldehyde) Solvent->AddReagent React Incubate / Heat (e.g., 80°C for 30 min) AddReagent->React Inject Inject into HPLC-UV React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 313 nm) Separate->Detect Quantify Quantify against Calibration Curve Detect->Quantify

Caption: High-level workflow for HPLC-UV analysis of hydrazine derivatives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Ethoxyethyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The handling of hydrazine derivatives demands a meticulous and proactive approach to safety. These compounds are characterized by high reactivity and significant biological hazards.[2] This guide provides a framework for establishing a self-validating system of protocols to ensure the safety of all personnel.

The Foundational Rationale: Understanding the Hazard Profile

(2-Ethoxyethyl)hydrazine dihydrochloride, as a member of the hydrazine family, must be treated as a substance with multiple, severe hazard classifications. The causality behind the stringent PPE requirements stems from this multi-faceted risk profile.

  • Acute Toxicity: Hydrazine and its derivatives are acutely toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Systemic effects can target the central nervous system, liver, and kidneys.[1]

  • Corrosivity: Direct contact can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage.[5][6]

  • Carcinogenicity: Hydrazine is classified as a potential or suspected carcinogen.[4][6] Chronic exposure or a single significant exposure could pose long-term health risks.

  • Sensitization: Repeated skin contact may lead to an allergic skin reaction (contact dermatitis).

This combination of immediate and long-term hazards necessitates a multi-layered defense, where PPE serves as the critical last line of protection after engineering and administrative controls.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure RoutesSelf-Validating Protocol Link
Acute Toxicity (Category 2/3) Toxic if swallowed, in contact with skin, or if inhaled.[3][4]Ingestion, Dermal, InhalationStrict containment (fume hood/glove box) and full-body PPE to prevent any contact.
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage.Dermal, OcularUse of corrosion-resistant gloves and full eye/face protection.
Carcinogenicity (Category 1B/2) May cause cancer.[6]Inhalation, DermalMinimize exposure to "As Low As Reasonably Achievable" (ALARA) levels through engineering controls and respiratory protection.
Skin Sensitization (Category 1) May cause an allergic skin reaction upon repeated exposure.DermalConsistent use of appropriate gloves and lab coat; immediate removal of contaminated clothing.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental ReleaseContained handling and designated hazardous waste streams to prevent release.

The Core Protocol: A Multi-Layered PPE Strategy

The selection of PPE is not a checklist but a system designed to mitigate all identified risks. The following represents the minimum required ensemble for handling this compound in a laboratory setting.

Step 1: Engineering Controls (The Primary Barrier)

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood or a glove box.[5] This is the most critical safety step, as it contains aerosols and vapors at the source. The fume hood sash should be kept as low as possible.

Step 2: Body and Skin Protection
  • Primary Garment: A flame-resistant (FR) lab coat is mandatory. 100% cotton is an acceptable alternative if an FR coat is unavailable, but offers less protection.[1]

  • Gloves: Double-gloving is required.

    • Inner Glove: Nitrile examination gloves.

    • Outer Glove: Butyl rubber or heavy-duty nitrile gloves are recommended for their high resistance to hydrazines.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves must be inspected for any signs of degradation or perforation before each use.

  • Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[8]

  • Clothing and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are required.[1]

Step 3: Eye and Face Protection
  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[8]

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or spills, such as during solution transfer or cleanup.[1][5]

Step 4: Respiratory Protection

The need for respiratory protection is determined by a risk assessment. However, due to the high inhalation toxicity and carcinogenicity of hydrazines, respiratory protection is strongly recommended.

  • Standard Operations: For routine handling inside a certified fume hood, a full-face respirator with multi-purpose (e.g., ABEK) cartridges may be appropriate.[1]

  • Emergency or High-Risk Scenarios: In case of a spill or if there is any potential for exposure outside of a fume hood, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[7]

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and annually fit-tested as per OSHA regulations (29 CFR 1910.134).

Operational Plan: From Preparation to Disposal

This workflow integrates the PPE requirements into a procedural sequence, creating a self-validating system where safety is built into the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, Waste Containers) prep1->prep2 prep3 Don Full PPE Ensemble (Double Gloves, Goggles, Face Shield, Lab Coat) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware/Surfaces in Hood handle3->clean1 Conclude Experiment clean2 Segregate All Waste (Solid, Liquid, PPE) into Labeled, Sealed Containers clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves -> Apron -> Face Shield -> Goggles -> Inner Gloves) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxyethyl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Ethoxyethyl)hydrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.